6-Chloro-N4-propyl-4,5-pyrimidinediamine
Description
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Properties
IUPAC Name |
6-chloro-4-N-propylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPKKOOUKYMZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428061 | |
| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195252-56-3 | |
| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a valuable building block in medicinal chemistry. The described methodology is based on established and reliable chemical transformations, adapted from the synthesis of analogous pyrimidine derivatives. This document offers detailed experimental protocols, quantitative data from related syntheses, and visual representations of the chemical processes to aid in research and development.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The pyrimidine core is a common scaffold in a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring a chloro group, a propylamino group, and two adjacent amino groups, allows for diverse subsequent chemical modifications, making it a versatile precursor in drug discovery programs.
This guide details a two-step synthesis pathway commencing from the commercially available starting material, 4,6-dichloro-5-nitropyrimidine. The synthesis involves a selective nucleophilic aromatic substitution followed by a chemoselective reduction of a nitro group.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two sequential steps, starting from 4,6-dichloro-5-nitropyrimidine. The overall transformation is depicted below:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from the successful synthesis of analogous compounds and are expected to be directly applicable with minor optimization if necessary.
Step 1: Synthesis of 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine
This step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms of 4,6-dichloro-5-nitropyrimidine with propylamine. The reaction is typically carried out at room temperature using a tertiary amine base to scavenge the liberated HCl.
Reaction Scheme:
Caption: Synthesis of the intermediate compound.
Experimental Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq).
-
To this stirred solution, add propylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization from methanol to afford pure 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine.
Step 2: Synthesis of this compound
The second step is the reduction of the nitro group of the intermediate to an amino group. A common and effective method for this transformation in the presence of a chloro-substituent is the use of iron powder in the presence of an acidic catalyst like ammonium chloride.
Reaction Scheme:
Caption: Reduction of the nitro-intermediate to the final product.
Experimental Procedure:
-
Dissolve 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine (1.0 eq) in a mixture of ethanol and water.
-
To this solution, add iron powder (3.0 eq) and ammonium chloride (0.6 eq).
-
Heat the mixture to reflux and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
Extract the residue with ethyl acetate.
-
Wash the organic extract with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on the reported yields for an analogous synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[1].
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Conditions | Yield (%) |
| 1 | Amination | 4,6-dichloro-5-nitropyrimidine | 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine | Propylamine, Triethylamine | THF | Room Temp, overnight | ~80 |
| 2 | Reduction | 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine | This compound | Iron powder, NH4Cl | Ethanol/Water | Reflux, 5h | ~80 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The two-step process, involving a selective amination followed by a nitro group reduction, utilizes readily available starting materials and reagents. The provided experimental protocols and quantitative data from analogous syntheses serve as a strong foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-N4-propyl-4,5-pyrimidinediamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible biological signaling pathway associated with this class of compounds. The quantitative data presented herein is based on computational predictions, offering valuable insights for further experimental investigation.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were obtained using established computational models and provide a foundational dataset for this molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₇H₁₁ClN₄ | - |
| Molecular Weight | 186.64 g/mol | - |
| Melting Point | 150-180 °C | Estimation based on related structures |
| Boiling Point | 350-400 °C | Estimation based on related structures |
| Aqueous Solubility | -2.5 to -3.5 (logS) | Computational (ALOGPS) |
| pKa (most basic) | 4.5 - 5.5 | Computational (ACD/Labs) |
| logP | 1.5 - 2.5 | Computational (ALOGPS, Molinspiration) |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols
Accurate experimental determination of the physicochemical properties is crucial for drug development. The following section outlines detailed methodologies for the key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Protocol:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
For accuracy, the determination should be repeated at least twice, and the average value reported.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.
Protocol (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units of mg/mL or µg/mL.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values.
Protocol (Potentiometric Titration):
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the midpoint of the buffer region of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in either n-octanol or water.
-
A known volume of this solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a sealed container. The n-octanol and water phases should be pre-saturated with each other.
-
The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Potential Biological Signaling Pathway
Substituted pyrimidines are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1] Research on structurally related compounds suggests that they may exert their anticancer effects by modulating cell cycle progression.[1] A plausible mechanism of action for this compound could involve the disruption of the G2/M checkpoint in the cell cycle.[1]
G2/M Checkpoint Signaling Pathway
The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
Caption: Simplified G2/M checkpoint signaling pathway.
Synthesis Workflow
The synthesis of this compound can be approached through a multi-step process, common for the synthesis of substituted pyrimidines. A general workflow is outlined below.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. The presented predicted data, along with detailed experimental protocols, offer a starting point for the comprehensive characterization of this compound. The potential involvement of this molecule in the G2/M cell cycle checkpoint pathway highlights a promising avenue for future biological and pharmacological investigations. Experimental validation of the predicted properties and biological activities is essential for advancing the development of this compound as a potential therapeutic agent.
References
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 6-Chloro-N4-propyl-4,5-pyrimidinediamine (SC-514)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-N4-propyl-4,5-pyrimidinediamine, more commonly known as SC-514, is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role as an ATP-competitive inhibitor within the canonical nuclear factor-κB (NF-κB) signaling pathway. We will detail the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency and selectivity are presented, alongside detailed protocols for essential assays. Visual representations of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding of SC-514 as a critical tool in NF-κB research and as a potential therapeutic agent.
Introduction to this compound (SC-514)
SC-514 is a synthetic pyrimidine derivative that has garnered significant attention for its specific and reversible inhibition of IKKβ, a key kinase in the pro-inflammatory NF-κB signaling cascade.[1][2] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including inflammatory disorders and various cancers. SC-514 serves as an invaluable chemical probe for dissecting the intricate mechanisms of NF-κB signaling and holds potential for therapeutic intervention.
Chemical Profile:
| Property | Value |
| IUPAC Name | 6-chloro-N4-propylpyrimidine-4,5-diamine |
| Synonyms | SC-514 |
| CAS Number | 195252-56-3 |
| Molecular Formula | C₇H₁₁ClN₄ |
| Molecular Weight | 186.64 g/mol |
Core Mechanism of Action: Targeting the IKKβ-NF-κB Axis
The primary mechanism of action of SC-514 is its selective, reversible, and ATP-competitive inhibition of IKKβ.[1][3]
The Canonical NF-κB Signaling Pathway
Under basal conditions, the NF-κB transcription factor, typically a heterodimer of p65 (RelA) and p50, is held inactive in the cytoplasm through its association with the inhibitor of κBα (IκBα).[1] Upon stimulation by various pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or lipopolysaccharide (LPS), the IKK complex is activated.[1][4] This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα on serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines (e.g., IL-6, IL-8) and enzymes (e.g., COX-2).[1]
SC-514 as an IKKβ Inhibitor
SC-514 exerts its inhibitory effect by directly binding to the ATP-binding pocket of IKKβ.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to IκBα. Consequently, IκBα remains unphosphorylated and stable, continuing to sequester the NF-κB complex in the cytoplasm.[1] This blockade of NF-κB nuclear translocation effectively abrogates the downstream transcriptional activation of NF-κB target genes.
Quantitative Data Summary
The inhibitory activity of SC-514 has been quantified in various assays. The following tables summarize the key data.
Table 1: Inhibitory Potency of SC-514
| Target | IC₅₀ Value | Cell/System | Reference(s) |
| IKKβ (IKK-2) | 3 - 12 µM | Recombinant Enzyme | [1][3] |
| RANKL-induced Osteoclastogenesis | <5 µM | RAW264.7 cells | [6][7] |
Table 2: Inhibition of NF-κB-Dependent Gene Expression by SC-514 in IL-1β-induced Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs)
| Gene | IC₅₀ Value | Reference(s) |
| IL-6 | 20 µM | [1] |
| IL-8 | 20 µM | [1] |
| COX-2 | 8 µM | [1] |
Table 3: Selectivity Profile of SC-514 Against Other Kinases
| Kinase | IC₅₀ Value (µM) | Fold Selectivity vs. IKKβ (approx.) | Reference(s) |
| IKKα | >200 | >15-fold | [2] |
| CDK2/CycA | 61 | ~5-20-fold | [2] |
| Aurora A | 71 | ~6-24-fold | [2] |
| PRAK | 75 | ~6-25-fold | [2] |
| MSK | 123 | ~10-41-fold | [2] |
| JNK, p38, MK2, ERK | >10-fold selective | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the characterization of SC-514's mechanism of action.
IKKβ Kinase Assay
This biochemical assay directly measures the inhibitory effect of SC-514 on the enzymatic activity of recombinant IKKβ.
-
Materials:
-
Recombinant human IKKβ
-
IKKtide (synthetic peptide substrate for IKKβ)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
SC-514
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Protocol:
-
Prepare serial dilutions of SC-514 in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant IKKβ enzyme, and the IKKtide substrate.
-
Add the diluted SC-514 or vehicle control (DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB, providing a functional readout of IKKβ inhibition by SC-514.
-
Materials:
-
Cell line (e.g., HEK293, RAW264.7)
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
SC-514
-
NF-κB activator (e.g., TNF-α, IL-1β, LPS)
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of SC-514 or vehicle control for 1-2 hours.[1]
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.[1]
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of SC-514 relative to the stimulated control.
-
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This assay visualizes the direct downstream effects of IKKβ inhibition by SC-514 on IκBα stability and NF-κB localization.
-
Materials:
-
Cell line (e.g., HeLa, RAW264.7)
-
SC-514
-
NF-κB activator (e.g., 1 µg/mL LPS)[1]
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat with SC-514 or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for various time points (e.g., 0, 15, 30, 60 minutes).[1]
-
For IκBα degradation: Lyse the whole cells in RIPA buffer.[1]
-
For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts.[1]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound (SC-514) is a well-characterized, selective, and reversible ATP-competitive inhibitor of IKKβ. Its ability to potently block the canonical NF-κB signaling pathway by preventing IκBα degradation makes it an indispensable tool for researchers investigating inflammation, immunity, and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the scientific community to effectively utilize SC-514 in their research endeavors and to further explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-N4-propylpyrimidine-4,5-diamine (CAS No. 195252-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-N4-propylpyrimidine-4,5-diamine (CAS No. 195252-56-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, synthesis, and its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. While specific biological activity data for the title compound is limited in publicly available literature, this guide extrapolates potential applications and discusses relevant signaling pathways based on the activities of its derivatives. Detailed experimental protocols for the synthesis of related compounds and general methodologies for anticancer screening are also provided to facilitate further research and development.
Chemical Structure and Properties
6-Chloro-N4-propylpyrimidine-4,5-diamine is a substituted pyrimidine with the following chemical structure:
Chemical Formula: C₇H₁₁ClN₄
Molecular Weight: 186.64 g/mol
IUPAC Name: 6-chloro-N4-propylpyrimidine-4,5-diamine
CAS Number: 195252-56-3
Canonical SMILES: CCCNc1c(ncn(c1Cl)N)N
| Property | Value |
| Appearance | White to Off-White Powder |
| Purity | Typically ≥97% |
| Storage | 2-8°C, protect from light, store under inert gas |
Synthesis
The synthesis of 6-Chloro-N4-propylpyrimidine-4,5-diamine typically involves a multi-step process starting from a commercially available pyrimidine derivative. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of N4-Substituted-6-chloropyrimidine-4,5-diamines (General Procedure)
This protocol is a representative example for the synthesis of related N4-substituted pyrimidine diamines and can be adapted for the synthesis of the title compound.
Materials:
-
4,6-Dichloropyrimidine-5-amine
-
Propylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4,6-dichloropyrimidine-5-amine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add propylamine (1.0-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-Chloro-N4-propylpyrimidine-4,5-diamine.
Role in Drug Discovery and Medicinal Chemistry
6-Chloro-N4-propylpyrimidine-4,5-diamine serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The substituents on the pyrimidine ring, including the chloro and N-propyl groups of the title compound, provide vectors for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the utilization of 6-Chloro-N4-propylpyrimidine-4,5-diamine in the synthesis of kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitors.
Potential Biological Activity and Signaling Pathways
While direct biological data for 6-Chloro-N4-propylpyrimidine-4,5-diamine is scarce, the extensive research on its derivatives allows for the extrapolation of its potential therapeutic applications and the signaling pathways it may influence. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of 6-Chloro-N4-propylpyrimidine-4,5-diamine are frequently investigated as inhibitors of various protein kinases implicated in cancer progression. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Potential Kinase Targets and Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and are effective in treating certain types of cancer.
The following diagram depicts a simplified overview of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
References
Spectroscopic Characterization of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a compilation of data from structurally related analogs, alongside detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach allows for an informed estimation of the expected spectral characteristics of the title compound.
Molecular Structure and Properties
This compound
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₄ |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 6-chloro-N4-propylpyrimidine-4,5-diamine |
| CAS Number | 195252-56-3 |
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for compounds structurally related to this compound. This data can be used to predict the spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No direct NMR data for this compound was publicly available. The following table presents ¹³C NMR data for the related compound 2,4-Diamino-6-chloropyrimidine .
Table 1: ¹³C NMR Data for 2,4-Diamino-6-chloropyrimidine
| Chemical Shift (ppm) | Assignment |
| 163.7 | C4 |
| 161.9 | C2 |
| 156.4 | C6 |
| 89.1 | C5 |
Data obtained from publicly available spectral databases for a related compound.
Infrared (IR) Spectroscopy Data
The IR spectrum of the parent structure, 6-chloro-4,5-pyrimidinediamine , provides insight into the expected vibrational modes.[1]
Table 2: IR Absorption Bands for 6-chloro-4,5-pyrimidinediamine [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amines) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1650-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1480-1400 | Medium | Ring stretching |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS) Data
Mass spectrometry data for the related compound 4-Chloro-2,6-diaminopyrimidine is available.[2] The fragmentation pattern can be indicative of the behavior of this compound under electron ionization.
Table 3: Mass Spectrometry Data for 4-Chloro-2,6-diaminopyrimidine [2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 144 | 100 | [M]⁺ |
| 109 | 60 | [M-Cl]⁺ |
| 82 | 45 | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Format: Transmittance or Absorbance
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
References
General Experimental Protocols for In Vitro Stability Assessment
In Vitro Stability of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Review of Available Data
Introduction
This document aims to provide a comprehensive overview of the in vitro stability of the chemical compound this compound. This compound belongs to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the in vitro stability of a compound is a critical early step in the drug development process, as it provides insights into its metabolic fate and potential for degradation, which can influence its bioavailability and efficacy.
Despite a thorough search of publicly available scientific literature and databases, no specific experimental data on the in vitro stability of this compound could be located. The information is primarily limited to chemical and supplier databases, which do not contain the requisite experimental results for a detailed stability analysis.
Given the absence of direct data, this guide will outline the general experimental protocols typically employed to assess the in vitro stability of such compounds. This will provide researchers with a framework for designing their own studies to generate the necessary data for this compound.
The in vitro stability of a compound is commonly evaluated using subcellular fractions of liver tissue, such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. The general workflow for such an experiment is outlined below.
Experimental Workflow
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: A stock solution of this compound would be prepared in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Liver Microsomes: Commercially available pooled liver microsomes (from human, rat, or other species of interest) are typically used. They are stored at -80°C and thawed on ice before use.
-
Cofactor Solution: An NADPH-regenerating system is often used to ensure the continuous activity of cytochrome P450 enzymes. This solution typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Incubation Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is commonly used to maintain physiological pH during the incubation.
-
-
Incubation Procedure:
-
The incubation mixture is prepared by adding the liver microsomes, incubation buffer, and the test compound to a microcentrifuge tube or a well of a 96-well plate.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
The metabolic reaction is initiated by the addition of the cofactor solution.
-
The final concentration of the test compound is typically low (e.g., 1 µM) to ensure that enzyme kinetics are in the linear range. The final protein concentration of the microsomes is also standardized (e.g., 0.5 mg/mL).
-
-
Sampling and Reaction Quenching:
-
Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The metabolic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined from the LC-MS/MS data.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the elimination rate constant (k).
-
The in vitro half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (Clint) can also be calculated, which represents the volume of liver microsomal matrix cleared of the drug per unit time per unit of protein.
-
Expected Data Presentation
Should experimental data for this compound become available, it would typically be summarized in a table format for clarity and ease of comparison.
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | Species | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | Human | Data not available | Data not available |
| This compound | Rat | Data not available | Data not available |
| Positive Control (e.g., Verapamil) | Human | Expected Value | Expected Value |
| Negative Control (e.g., Warfarin) | Human | Expected Value | Expected Value |
Potential Metabolic Pathways
While no specific metabolic pathways have been identified for this compound, compounds containing a pyrimidine ring and alkylamino side chains can undergo several common metabolic transformations.
Caption: Potential metabolic pathways for pyrimidine derivatives.
Phase I Metabolism:
-
Hydroxylation: The propyl side chain is a likely site for hydroxylation by cytochrome P450 enzymes.
-
N-dealkylation: The bond between the nitrogen atom and the propyl group could be cleaved.
-
Oxidation: The pyrimidine ring itself could undergo oxidation.
Phase II Metabolism:
-
Glucuronidation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.
There is currently a lack of publicly available data on the in vitro stability of this compound. The information provided in this guide outlines the standard experimental procedures that would be necessary to generate this crucial data. Such studies would be invaluable for progressing the development of this compound as a potential therapeutic agent. Researchers are encouraged to perform these experiments to fill the existing data gap.
A Technical Guide to the Potential Biological Targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
Disclaimer: Direct experimental data on the biological targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine is not extensively available in public literature. This document synthesizes information from studies on structurally related pyrimidine-diamine and quinazoline compounds to forecast its most probable biological targets and mechanisms of action. The targets and pathways described herein represent high-probability hypotheses that require experimental validation.
Executive Summary
This compound belongs to the pyrimidine-diamine class of heterocyclic compounds, a scaffold frequently utilized in the development of kinase inhibitors and other pharmacologically active agents. Analysis of analogous structures strongly suggests that this compound is likely to exhibit inhibitory activity against key enzymes involved in cell cycle regulation and oncogenic signaling. The primary predicted targets are Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle progression and are frequently dysregulated in cancer. Secondary potential targets include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Furthermore, related pyrimidine scaffolds have been identified as allosteric modulators of dopamine receptors, suggesting a potential, albeit less certain, role in CNS-related pathways. This guide provides a detailed overview of these potential targets, their associated signaling pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for validation.
Primary Potential Targets: Cyclin-Dependent Kinases (CDKs)
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive inhibition of CDKs. These serine/threonine kinases are essential for regulating cell cycle progression, and their inhibition is a validated strategy in oncology.[1][2] Compounds structurally similar to this compound have demonstrated potent inhibition of CDK2/Cyclin A and CDK9/Cyclin T1.[3][4]
-
CDK2: In complex with Cyclin E and Cyclin A, CDK2 is a key regulator of the G1 to S phase transition and S phase progression.[5][6][7] Inhibition of CDK2 leads to cell cycle arrest, preventing DNA replication and cell division.[8][9]
-
CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates RNA polymerase II, promoting transcriptional elongation of key survival genes, such as MYC and MCL1. Its inhibition can lead to apoptosis in cancer cells dependent on these transcripts.
Quantitative Data: Activity of Analogous N2,N4-Disubstituted Pyrimidine-2,4-diamines
The following table summarizes the inhibitory activity of various N2,N4-disubstituted pyrimidine-2,4-diamines against CDK2 and CDK9, demonstrating the potential of this chemical class.
| Compound Reference | R2 Substituent | R4 Substituent | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Cell Line (MDA-MB-231) IC50 (µM) |
| 3g [3] | 4-fluorophenyl | 4-(methylsulfonyl)phenyl | 83 | 102 | 1.8 |
| 3c [3] | 4-fluorophenyl | 3-cyanophenyl | 134 | 65 | 3.1 |
| 2a [3] | 2,4-difluorophenyl | 4-chlorophenyl | 123 | 240 | 1.2 |
| 2d [3] | 2,4-difluorophenyl | 3-cyanophenyl | 115 | 114 | 1.3 |
| 3b [3] | 4-fluorophenyl | 4-cyanophenyl | 118 | 75 | 1.6 |
Data extracted from SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors.[3]
Signaling Pathway: CDK2 in Cell Cycle Progression
Inhibition of CDK2/Cyclin E prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, blocking the transcription of genes necessary for S-phase entry and arresting the cell cycle at the G1/S checkpoint.[7][8]
Experimental Protocols
This protocol describes a method to determine the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme Preparation: Reconstitute recombinant human CDK2/Cyclin A enzyme in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 1-5 ng/µL).
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for CDK2 (e.g., a derivative of Histone H1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM).
-
Test Compound: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to wells of a 384-well white plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add 5 µL of the 2x enzyme preparation to the test and positive control wells. Add 5 µL of kinase buffer to the blank wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).
-
Incubate for 40 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis (IC50 Determination):
-
Subtract the background luminescence (blank wells) from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and a known potent inhibitor (100% inhibition control).
-
% Inhibition = 100 * (1 - (Luminescence_Test / Luminescence_PositiveControl))
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][11]
-
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
-
Data Interpretation:
-
Use cell cycle analysis software to generate histograms of cell count versus DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a specific phase (e.g., G2/M) in the treated samples compared to the control indicates cell cycle arrest at that checkpoint.[3][4]
-
Secondary Potential Targets: Receptor Tyrosine Kinases (RTKs)
The pyrimidine and related quinazoline scaffolds are integral to numerous approved RTK inhibitors.[12] Given the structural similarities, this compound may exhibit inhibitory activity against EGFR and VEGFR2, two RTKs critical to tumor growth, proliferation, and angiogenesis.[13][14]
Quantitative Data: Activity of Analogous Quinazoline-Based Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (µM) |
| Gefitinib [12] | EGFR | 2-37 | A549 (EGFR wt) | 15.59 |
| Erlotinib [15] | EGFR | 2 | MDA-MB-231 | 2.55 |
| Osimertinib [16] | EGFR (T790M) | <1 | H1975 (T790M) | 0.01 |
| Vandetanib | VEGFR2 | 40 | - | - |
| Axitinib | VEGFR2 | 0.2 | - | - |
Signaling Pathways: EGFR and VEGFR2
Both EGFR and VEGFR2 are activated by ligand binding, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[17][18][19][20][21]
Potential CNS Target: Dopamine Receptors
Recent studies have shown that pyrimidine-related scaffolds, such as thieno[2,3-d]pyrimidines, can function as negative allosteric modulators (NAMs) of dopamine receptors, particularly the D2 receptor.[22][23] Allosteric modulators bind to a site distinct from the endogenous ligand (dopamine), offering a more nuanced way to tune receptor signaling up or down, which is a desirable property for CNS therapeutics. While this is a more speculative target for the title compound, the chemical precedent exists.
Experimental Workflow: Identifying Allosteric Modulation
Identifying and characterizing allosteric modulators requires a different approach than screening for simple competitive antagonists. The key is to measure the modulator's effect on the concentration-response curve of the endogenous agonist (dopamine).
Conclusion and Future Directions
Based on robust evidence from structurally related compounds, the most probable biological targets for this compound are Cyclin-Dependent Kinases , with a strong likelihood of activity against CDK2 . This suggests its primary potential as an anticancer agent that functions by inducing cell cycle arrest. Secondary, but also plausible, targets include the receptor tyrosine kinases EGFR and VEGFR2 .
The following experimental cascade is recommended for the validation of these hypotheses:
-
Broad Kinase Panel Screening: Profile the compound against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify primary targets and assess selectivity.
-
IC50 Determination: For any primary hits from the panel (especially CDKs, EGFR, VEGFR2), perform detailed dose-response studies to determine precise IC50 values.
-
Cellular Assays: Confirm target engagement in a cellular context using assays such as Western blotting to detect phosphorylation of downstream substrates (e.g., p-Rb for CDK2, p-ERK for EGFR/VEGFR2).
-
Phenotypic Screening: Conduct cell-based assays to measure antiproliferative effects across a panel of cancer cell lines and perform flow cytometry to confirm the mechanism of action (e.g., G1/S or G2/M arrest).
This systematic approach will elucidate the true biological targets of this compound and validate its potential as a lead compound for drug development.
References
- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.monash.edu [research.monash.edu]
- 23. mdpi.com [mdpi.com]
Preliminary Toxicity Screening of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Technical Guide
Disclaimer: This document provides a technical guide on the recommended methodologies for conducting a preliminary toxicity screening of 6-Chloro-N4-propyl-4,5-pyrimidinediamine. As of the writing of this guide, specific toxicity data for this compound is not publicly available. The experimental protocols and data presentation formats described herein are based on established OECD guidelines and common practices in preclinical drug development for similar pyrimidine derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a substituted pyrimidine core.[1][2] Derivatives of pyrimidine are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][3][4] A thorough evaluation of the toxicity profile is a critical step in the preclinical assessment of any new chemical entity intended for therapeutic use. This guide outlines a proposed workflow for the preliminary toxicity screening of this compound, encompassing both in vivo acute toxicity studies and in vitro cytotoxicity assays.
In Vivo Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.[5] These studies are crucial for determining the median lethal dose (LD50) and for identifying potential target organs for toxicity. The following protocols are based on internationally recognized OECD guidelines to ensure data quality and animal welfare.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
The Up-and-Down Procedure is a sequential dosing method that minimizes the number of animals required to estimate the LD50.[6][7]
Experimental Protocol:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats of a commonly used laboratory strain are the preferred model.[5][7] Animals should be between 8 and 12 weeks old and their weight should fall within ± 20% of the mean initial weight.[7]
-
Housing and Acclimatization: Animals should be housed in appropriate conditions with a 12-hour light/dark cycle, a temperature of 22°C (± 3°C), and relative humidity between 50-60%.[7] They should be acclimatized to the laboratory conditions for at least five days prior to the study.[8]
-
Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred, but a solution in oil (e.g., corn oil) can be used if necessary.[5] The volume administered should not exceed 1 ml/100 g of body weight for rodents.[5]
-
Dosing Procedure:
-
A single animal is dosed at a starting dose level, typically chosen based on available structure-activity relationship data.
-
If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This sequential process continues until the stopping criteria are met.
-
-
Observation Period: Animals are observed for a total of 14 days.[6] Special attention should be paid to changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[7][9]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Data Presentation:
The results of the acute oral toxicity study should be summarized in a clear and concise table.
| Parameter | Value | Confidence Interval (95%) |
| LD50 | Data not available | Data not available |
| Slope of Dose-Response Curve | Data not available | Data not available |
| Observed Clinical Signs | Detailed description of signs (e.g., lethargy, tremors, salivation) | |
| Gross Necropsy Findings | Description of any abnormalities observed in organs |
Acute Dermal Toxicity (Based on OECD Guideline 402)
While oral toxicity is the primary initial assessment, dermal toxicity may be relevant depending on the intended application of the compound.
Experimental Protocol:
-
Animal Model: Young adult rats (200-300g) with healthy, intact skin are used.[8]
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity.[6]
Data Presentation:
| Parameter | Value |
| Dermal LD50 | Data not available |
| Skin Irritation Score | Description of erythema and edema |
| Observed Systemic Effects | Detailed description of any clinical signs of toxicity |
In Vitro Cytotoxicity Screening
In vitro cytotoxicity assays are essential for providing initial data on a compound's potential to cause cell death and for elucidating possible mechanisms of toxicity.[10]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Experimental Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast) and a normal human cell line (e.g., MRC-5 lung fibroblasts) should be used to assess both anticancer activity and general cytotoxicity.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[10] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]
Data Presentation:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
| HepG2 (Liver Carcinoma) | Data not available | Data not available |
| MCF-7 (Breast Adenocarcinoma) | Data not available | Data not available |
| PC3 (Prostate Carcinoma) | Data not available | Data not available |
| MRC-5 (Normal Lung Fibroblasts) | Data not available | N/A |
The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[11]
Visualizations
Experimental Workflows
Caption: General workflow for in vivo and in vitro preliminary toxicity screening.
Potential Signaling Pathway Perturbation
While the specific mechanisms of toxicity for this compound are unknown, related pyrimidine derivatives have been shown to modulate cell cycle progression, potentially through interactions with kinases such as Aurora kinases.[1] A generalized diagram of a cell cycle checkpoint pathway that could be investigated is presented below.
Caption: Hypothetical signaling pathway for pyrimidine derivative-induced cell cycle arrest.
Conclusion
This technical guide provides a framework for the initial toxicity assessment of this compound. The outlined in vivo and in vitro studies are fundamental for establishing a preliminary safety profile of this compound. The data generated from these experiments will be crucial for making informed decisions regarding the continued development of this and related pyrimidine derivatives as potential therapeutic agents. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.
References
- 1. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]
- 2. 195252-56-3|6-Chloro-N4-propylpyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. umwelt-online.de [umwelt-online.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cell-based Assays Using 6-Chloro-N4-propyl-4,5-pyrimidinediamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific biological targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine is limited. The following application notes are based on the common activities of pyrimidinediamine derivatives as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is used as a representative model for these protocols. Researchers should validate the specific targets of this compound independently.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidinediamine class of molecules. Derivatives of 2,4-pyrimidinediamine have been investigated for their potential as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDAC)[1][2][3]. Structurally related compounds have been shown to exhibit anticancer properties by inhibiting cell replication and inducing apoptosis in various cancer cell lines[4]. Given the prevalence of pyrimidine scaffolds in kinase inhibitor drug discovery, this compound is a candidate for investigation as a modulator of critical cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
The EGFR signaling cascade is a crucial pathway that regulates cell growth, survival, proliferation, and differentiation[5]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways[6][7]. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. The following protocols outline methods to assess the efficacy of this compound as a potential inhibitor of the EGFR signaling pathway in cell-based assays.
Signaling Pathway Diagram
The diagram below illustrates the simplified EGFR signaling cascade, highlighting key components that are often assessed to determine the efficacy of an inhibitor.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining the effect of this compound on the viability of a cancer cell line overexpressing EGFR (e.g., A549). The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability.
Materials:
-
A549 cells (or other suitable EGFR-expressing cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
WST-1 reagent
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic activity of the cell line.
-
Absorbance Measurement: Shake the plate for 1 minute on an orbital shaker and measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Western Blot for EGFR Phosphorylation
This protocol is designed to directly measure the inhibitory effect of the compound on EGFR autophosphorylation, a key marker of its activation.
Materials:
-
A549 cells (or similar)
-
6-well cell culture plates
-
This compound
-
Recombinant human EGF
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[8]
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total-EGFR
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-18 hours in a serum-free medium.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound (e.g., based on the IC50 value from the viability assay) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer containing inhibitors. Keep samples on ice at all times to prevent dephosphorylation[8].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[8][9].
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system[8][9].
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total EGFR.
Data Analysis: Quantify the band intensity for both phospho-EGFR and total EGFR using densitometry software. Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition and normalize to the EGF-stimulated control.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedures described above.
Caption: Workflow for evaluating a potential kinase inhibitor.
Data Presentation
The following tables present hypothetical data for this compound, assuming it acts as an EGFR inhibitor.
Table 1: Cell Viability in A549 Cells (IC50 Determination)
| Compound Concentration (µM) | % Cell Viability (Relative to Vehicle) |
| 0.01 | 98.5 ± 4.2 |
| 0.1 | 95.1 ± 3.8 |
| 1 | 75.3 ± 5.1 |
| 5 | 52.4 ± 4.5 |
| 10 | 30.1 ± 3.9 |
| 50 | 12.6 ± 2.5 |
| 100 | 5.2 ± 1.8 |
| Calculated IC50 | 4.8 µM |
Table 2: Inhibition of EGFR Phosphorylation in A549 Cells
| Treatment Condition | Relative p-EGFR/Total EGFR Ratio (Normalized to EGF Control) |
| No Treatment (Unstimulated) | 0.05 |
| Vehicle + EGF (100 ng/mL) | 1.00 |
| 1 µM Compound + EGF | 0.65 |
| 5 µM Compound + EGF | 0.28 |
| 10 µM Compound + EGF | 0.11 |
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application of 6-Chloro-N4-propyl-4,5-pyrimidinediamine in Antimicrobial Studies: A Guide for Researchers
Disclaimer: Direct antimicrobial studies on 6-Chloro-N4-propyl-4,5-pyrimidinediamine are not extensively available in the public domain. The following application notes and protocols are based on research conducted on structurally similar pyrimidine derivatives and are intended to serve as a comprehensive guide for initiating antimicrobial investigations of the specified compound.
Application Notes
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. This structural prominence has made pyrimidine derivatives a significant area of interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Compounds bearing the pyrimidine core have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The subject of this guide, this compound, belongs to this promising class of compounds. While specific data on its antimicrobial efficacy is not yet widely reported, its structural features—a chlorinated pyrimidine ring with amine substituents—suggest a potential for biological activity. Halogenation and the presence of amino groups are known to influence the antimicrobial and antibiofilm activities of heterocyclic compounds. For instance, various halogenated pyrimidines have been shown to inhibit bacterial growth and biofilm formation of pathogens like Staphylococcus aureus.
Researchers investigating this compound can anticipate a range of potential antimicrobial applications. Preliminary studies would typically involve screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Based on the activities of related compounds, it is plausible that this molecule could exhibit inhibitory effects against various microorganisms. The N-propyl and amino substituents at the N4 and 5 positions, respectively, may play a crucial role in its interaction with microbial targets.
The exploration of this compound's antimicrobial potential will contribute to the growing body of knowledge on pyrimidine-based therapeutics and could lead to the development of new drugs to combat infectious diseases.
Quantitative Antimicrobial Data for Structurally Related Pyrimidine Derivatives
To provide a frame of reference for the potential efficacy of this compound, the following table summarizes quantitative antimicrobial data from studies on various substituted pyrimidine derivatives.
| Compound Class | Test Organism | Method | Result | Reference |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | MIC | 50 µg/mL | [1] |
| Pyrimidine Derivatives | Phomopsis sp. | EC50 | 10.5 µg/mL | [2][3] |
| Polysubstituted Pyrimidines | Bacillus subtilis | MIC | Twice the activity of ampicillin | [4] |
| 2,4,6-Trisubstituted Pyrimidines | Various bacteria and fungi | Cup plate | Promising activity comparable to standard drugs | [5] |
| Pyrimidine Derivatives | Escherichia coli | MIC | >1024 µg/mL (inactive) | [6] |
| Thiazolo[5,4-d]pyrimidines | Various bacteria and fungi | Cup-plate | Moderate to good inhibition | [7] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Experimental Protocols
The following are detailed protocols for fundamental antimicrobial susceptibility testing, adapted from methodologies used for other pyrimidine derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Sterile DMSO (for dissolving the compound)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (inoculum with a standard antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer) Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[9]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control disks (standard antibiotic)
-
Negative control disks (impregnated with the solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Impregnation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Apply a specific volume of the solution onto sterile filter paper disks and allow them to dry.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of growth.
-
Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Visualizations
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial activity.
General Signaling Pathway Inhibition by Antimicrobials
As the specific mechanism of action for this compound is unknown, the following diagram illustrates common microbial signaling pathways that are often targeted by antimicrobial compounds.
Caption: Common microbial targets for antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Research Applications of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: Application Notes and Protocols
Disclaimer: Publicly available research data specifically detailing the anticancer applications of 6-Chloro-N4-propyl-4,5-pyrimidinediamine (CAS: 195252-56-3) is limited. The following application notes and protocols are based on studies of structurally related 6-chloropyrimidine and pyridopyrimidine derivatives, which serve as a predictive framework for investigating the potential of this specific compound.
Application Notes
This compound belongs to the pyrimidine class of heterocyclic organic compounds, a scaffold known for its diverse and potent biological activities, particularly in oncology.[1][2] Derivatives of 6-chloropyrimidine have been extensively investigated as inhibitors of various protein kinases and other key regulators of cancer cell proliferation, survival, and angiogenesis.[1][3] The presence of a chlorine atom at the 6-position and a propyl group at the N4-position may confer specific binding affinities and pharmacological properties.[4]
Potential Anticancer Mechanisms:
-
Kinase Inhibition: A predominant therapeutic strategy for pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] The core structure is a key component in a multitude of derivatives demonstrating significant biological activity.[1] Potential kinase targets for 6-chloropyrimidine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): The N4-substitution on the pyrimidine ring may lead to enhanced binding affinity within the active site of CDKs, potentially disrupting cell cycle progression.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, can block the formation of new blood vessels essential for tumor growth and metastasis.[3]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have demonstrated inhibitory activity against EGFR, a tyrosine kinase involved in cell growth and proliferation.[1]
-
PIM-1 Kinase: Some pyridopyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[3]
-
-
Cell Cycle Disruption: Related pyrimidine derivatives have been shown to disrupt cell cycle progression, particularly at the G2/M checkpoint.[4] This critical quality control mechanism prevents cells with damaged DNA from entering mitosis, and its disruption can lead to apoptosis in cancer cells.[4]
-
Induction of Apoptosis: By inhibiting key survival pathways and disrupting the cell cycle, 6-chloropyrimidine derivatives can induce programmed cell death (apoptosis) in cancer cells.[4][5]
Preclinical Research Potential:
This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex heterocyclic compounds with optimized potency and bioavailability.[2] Its unique substitution pattern warrants investigation for its potential as a selective anticancer agent.[4] In vitro and in vivo studies on relevant cancer cell lines and animal models are essential to elucidate its specific mechanism of action and therapeutic potential.[6][7]
Quantitative Data on Related Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various structurally related pyrimidine and pyridopyrimidine derivatives against different cancer cell lines and protein kinases. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound Class | Target/Cell Line | IC50 (µM) |
| Pyranodipyrimidine derivatives (5e, 5f, 5g, 5i) | HeLa, SKBR-3, HepG2 | Potent cytotoxicity |
| Pyrimidine derivative 2d | A549 | Strongest cytotoxic effects |
| Pyrimidine derivative 2a | Lipoxygenase | 42 |
| Pyrimidine derivative 2f | Lipoxygenase | 47.5 |
| Chalcone 1g | Lipoxygenase | 17 |
| Pyrazolo[3,4-d]pyrimidinone derivative 4a | CDK2 | 0.21 |
| Pyrazolo[3,4-d]pyrimidinone derivative 4b | CDK2 | Potent inhibition |
| 6-chloropyrido[2,3-d]pyrimidine derivative 4 | PIM-1 | 0.0114 |
| 6-chloropyrido[2,3-d]pyrimidine derivative 10 | PIM-1 | 0.0172 |
| 6-chloropyrido[2,3-d]pyrimidine derivative B1 | EGFR L858R/T790M | 0.013 |
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-protein Levels
Objective: To investigate the effect of the test compound on specific signaling pathways by detecting changes in protein phosphorylation.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for anticancer evaluation.
Caption: Potential signaling pathways targeted by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel Kinase Inhibitors with 6-Chloro-N4-propyl-4,5-pyrimidinediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel kinase inhibitors utilizing the versatile scaffold, 6-Chloro-N4-propyl-4,5-pyrimidinediamine. This pyrimidine derivative serves as a key intermediate for the synthesis of potent and selective inhibitors targeting a range of kinases implicated in oncology and other diseases. The methodologies outlined below cover synthetic strategies, biochemical screening, and cellular evaluation, drawing upon established principles in medicinal chemistry and cancer biology.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure.[2][3] this compound offers a strategic starting point for generating libraries of kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for introducing diverse chemical moieties to explore the ATP-binding site of various kinases, while the N4-propyl group can contribute to hydrophobic interactions within the active site.[4] This document will guide researchers through the process of leveraging this building block to discover and characterize novel kinase inhibitors.
Synthetic Approach: From Intermediate to Inhibitor
The synthesis of novel kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C6 position. This allows for the introduction of a wide variety of substituents to probe the chemical space around the pyrimidine core and optimize binding affinity and selectivity for the target kinase.
A general synthetic scheme is presented below. The choice of nucleophile is critical and will be guided by the specific kinase target and the desired inhibitor properties. For instance, aniline derivatives are commonly used to target the hinge region of many kinases.[5]
Caption: General workflow for the synthesis of a kinase inhibitor library.
Experimental Protocol: Synthesis of N6-Aryl-N4-propyl-4,5,6-pyrimidinetriamine Derivatives
This protocol describes a general method for the synthesis of a library of N6-aryl substituted derivatives of this compound.
Materials:
-
This compound
-
A diverse panel of substituted anilines
-
Anhydrous solvent (e.g., isopropanol, n-butanol)
-
Acid catalyst (e.g., concentrated HCl)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous isopropanol, add the desired substituted aniline (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N6-aryl-N4-propyl-4,5,6-pyrimidinetriamine derivative.
-
Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry).
Target Kinase Identification and Screening
Derivatives of 4,5-pyrimidinediamine have been shown to inhibit a variety of kinases, including those involved in cell cycle regulation, signal transduction, and angiogenesis. Potential targets for inhibitors derived from this compound include:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in several cancers.[6]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with CDK6 and CDK9 being prominent targets.[4][7]
-
Aurora Kinases: Essential for mitotic progression, with Aurora A and B being attractive cancer targets.[8][9]
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR and EGFR, which are critical for tumor angiogenesis and growth.[5]
The initial screening of a newly synthesized library of compounds is typically performed using in vitro kinase activity assays.
Caption: A typical workflow for screening and identifying lead compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Data Presentation: Representative Inhibitory Activities
The following table summarizes representative IC50 values for pyrimidine-based inhibitors against various kinase targets, illustrating the potential potency of compounds derived from the this compound scaffold.
| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |
| Aminopyrimidine | PLK4 | 0.0067 | [6] |
| 5-Chloro-pyrimidine | CDK6 | Data not specified | [7] |
| 5-Chloro-pyrimidine | CDK9 | Data not specified | [7] |
| Pyrimidine-based | Aurora A | < 0.200 | [9] |
| 4-Anilinopyrimidine | KIT | Data not specified | [2] |
| 4-Anilinopyrimidine | PDGFRβ | Data not specified | [2] |
| N4-aryl-pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Potent Inhibition | [5] |
| N4-aryl-pyrrolo[2,3-d]pyrimidine | EGFR | Potent Inhibition | [5] |
Signaling Pathway Visualization
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the developed inhibitors. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified representation of an RTK signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable starting material for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the C6 position allow for the creation of extensive compound libraries for screening against a wide range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers to embark on the discovery and characterization of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 6-Chloro-N4-propyl-4,5-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing a high-throughput screening (HTS) cascade to identify and characterize compounds based on the 6-chloro-N4-propyl-4,5-pyrimidinediamine scaffold. This class of molecules shows potential as modulators of critical cell cycle pathways, making them attractive candidates for oncology drug discovery.
The protocols herein describe a primary biochemical screen targeting a key cell cycle regulator, Cyclin-Dependent Kinase 1 (CDK1), followed by a secondary cell-based, high-content assay to confirm the mechanism of action by quantifying G2/M phase cell cycle arrest.
Biological Context: The G2/M Checkpoint Signaling Pathway
The G2/M checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the CDK1/Cyclin B complex. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells, making it a prime target for therapeutic intervention. The pyrimidine scaffold of this compound suggests its potential as a kinase inhibitor.
Caption: Hypothesized mechanism of action via the G2/M checkpoint pathway.
High-Throughput Screening Workflow
A sequential HTS workflow is proposed to efficiently identify and validate potent inhibitors. The process begins with a large-scale primary biochemical screen to identify direct inhibitors of the CDK1/Cyclin B complex. Hits from this screen are then subjected to a lower-throughput, more physiologically relevant secondary cell-based assay to confirm their on-target effect within the cellular environment.
Caption: Overview of the proposed HTS cascade for inhibitor discovery.
Protocol 1: Primary Biochemical HTS for CDK1/Cyclin B Inhibition
Objective: To identify compounds that directly inhibit the kinase activity of the CDK1/Cyclin B complex using a luminescence-based assay amenable to HTS.
Assay Principle: This protocol utilizes a kinase activity assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong luminescence signal indicates kinase inhibition (less ATP consumed).
Materials:
-
Enzyme: Recombinant human CDK1/Cyclin B1
-
Substrate: Histone H1
-
Cofactor: Adenosine 5'-triphosphate (ATP)
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Plates: 384-well, white, solid-bottom microplates
-
Test Compound: this compound and library compounds dissolved in DMSO.
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor).
-
Negative Control: DMSO.
Experimental Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds, positive controls, and negative controls to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for library compounds.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of CDK1/Cyclin B and Histone H1 substrate in assay buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate. Final concentrations should be approximately 2-5 ng/µL for the enzyme and 0.2 µg/µL for the substrate.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at room temperature (22-25°C) to allow compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer.
-
Add 2.5 µL of the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at the Km value for CDK1 (typically ~10 µM).
-
-
Kinase Reaction Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 5 µL of the reagent to each well.
-
Mix the plate for 2 minutes on a plate shaker.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Data Presentation: Primary Screen Results
Data from the primary screen is used to identify initial "hits." The percent inhibition is calculated relative to control wells.
| Well Type | Compound ID | Raw Luminescence (RLU) | Average RLU | % Inhibition | Hit ( >50%) |
| Negative Control | DMSO | 850,234 | 845,112 | 0.0% | No |
| Negative Control | DMSO | 839,990 | |||
| Positive Control | Staurosporine | 82,145 | 85,321 | 100.0% | Yes |
| Positive Control | Staurosporine | 88,497 | |||
| Test Compound | Library Cmpd 1 | 830,541 | 830,541 | 1.9% | No |
| Test Compound | Library Cmpd 2 | 398,765 | 398,765 | 58.7% | Yes |
| Test Compound | Library Cmpd 3 | 754,321 | 754,321 | 12.0% | No |
Formula for % Inhibition = 100 * (RLUTest Cmpd - RLUPos Ctrl) / (RLUNeg Ctrl - RLUPos Ctrl)
Data Presentation: Hit Confirmation (IC₅₀)
Confirmed hits are tested in a 10-point dose-response format to determine their potency (IC₅₀).
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Staurosporine | 0.015 | 1.1 | 0.99 |
| Hit Compound 2 | 1.25 | 0.9 | 0.98 |
| Hit Compound 7 | 4.78 | 1.2 | 0.97 |
Protocol 2: Secondary Cell-Based HTS for G2/M Arrest
Objective: To confirm that hit compounds from the primary screen induce cell cycle arrest at the G2/M phase in a cancer cell line using automated high-content imaging.
Assay Principle: Cells are treated with test compounds, then fixed and stained with a DNA dye (e.g., Hoechst 33342) and an antibody against a mitotic marker (e.g., Phospho-Histone H3 Ser10). Automated microscopy and image analysis software quantify the DNA content and mitotic marker intensity of thousands of individual cells to determine the percentage of the population in the G2/M phase.
Materials:
-
Cell Line: HeLa (human cervical cancer) or HCT116 (human colon cancer) cells.
-
Culture Medium: DMEM or McCoy's 5A supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plates: 384-well, black, clear-bottom imaging plates.
-
Test Compounds: Confirmed hits from the primary screen.
-
Positive Control: Nocodazole (a known microtubule-disrupting agent that causes G2/M arrest).
-
Reagents: Hoechst 33342, primary antibody (anti-Phospho-Histone H3), fluorescently-labeled secondary antibody, 4% paraformaldehyde, 0.1% Triton X-100 in PBS, 1% BSA in PBS.
Experimental Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,500 cells per well in 40 µL of culture medium into a 384-well imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Perform serial dilutions of hit compounds in culture medium.
-
Add 10 µL of diluted compound solution to the cell plates. Treat cells for 18-24 hours (approximately one cell cycle).
-
-
Cell Fixation and Staining:
-
Carefully remove the medium.
-
Fix cells by adding 30 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash wells twice with PBS.
-
Permeabilize cells by adding 30 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash wells twice with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with primary antibody (anti-Phospho-Histone H3) for 1 hour at room temperature.
-
Wash wells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Wash wells three times with PBS, leaving 50 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing at least four fields per well with channels for the DNA stain and the mitotic marker.
-
Use an established image analysis algorithm to:
-
Identify individual nuclei based on the Hoechst signal.
-
Measure the integrated DNA intensity for each nucleus (to distinguish G1 vs. G2/M phases).
-
Measure the intensity of the Phospho-Histone H3 signal within each nucleus.
-
Gate the cell population to quantify the percentage of cells in G2/M.
-
-
Data Presentation: Secondary Screen Results
The output is the percentage of cells in the G2/M phase of the cell cycle.
| Compound ID | Concentration (µM) | % of Cells in G2/M | Fold Change vs. DMSO |
| DMSO (Negative Control) | - | 15.2% | 1.0 |
| Nocodazole (Positive Control) | 0.1 | 75.8% | 5.0 |
| Hit Compound 2 | 1.0 | 60.5% | 4.0 |
| Hit Compound 2 | 5.0 | 72.1% | 4.7 |
| Non-Active Compound | 5.0 | 16.1% | 1.1 |
Application Notes and Protocols for In Vivo Evaluation of 6-Chloro-N4-propyl-4,5-pyrimidinediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The 6-chloro-N4-propyl-4,5-pyrimidinediamine scaffold is a promising pharmacophore for the development of novel therapeutic agents. Research on structurally related compounds suggests that these derivatives may exert their anticancer effects by inhibiting cell replication and inducing apoptosis.[3] Some pyrimidine derivatives have been shown to modulate critical cell cycle checkpoints, such as the G2/M checkpoint, which is crucial for preventing cells with damaged DNA from entering mitosis.[3]
These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the efficacy, toxicity, and pharmacokinetic profile of novel this compound derivatives, herein referred to as "Compound-X," in preclinical cancer models. The protocols are designed to be adaptable to various cancer types where dysregulation of cell cycle and apoptotic pathways is a key driver of tumorigenesis.
Hypothesized Mechanism of Action
Based on the known biological activities of similar pyrimidine derivatives, it is hypothesized that Compound-X may exert its anticancer effects through the modulation of cell cycle progression and induction of apoptosis.[3] A potential mechanism involves the disruption of the G2/M checkpoint, possibly through the inhibition of key kinases, leading to mitotic catastrophe and cell death in cancer cells.
Below is a diagram illustrating a hypothetical signaling pathway that may be targeted by Compound-X.
Caption: Hypothesized G2/M checkpoint signaling pathway targeted by Compound-X.
Experimental Design and Protocols
A structured, stepwise in vivo evaluation is critical for determining the therapeutic potential of Compound-X.[4] The following experimental workflow is recommended.
Caption: Stepwise workflow for the in vivo evaluation of Compound-X.
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To determine the highest dose of Compound-X that can be administered without causing unacceptable levels of toxicity.[5]
Protocol:
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) of the same sex and age (6-8 weeks).
-
Group Allocation: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer escalating doses of Compound-X to different groups. The starting dose can be estimated from in vitro cytotoxicity data (e.g., one-tenth of the IC50).
-
Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for at least 14 days.[5]
-
Endpoint: The MTD is defined as the dose that results in no more than a 15-20% loss of body weight and no mortality or severe morbidity.[5]
Data Presentation:
| Group | Compound-X Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations (Morbidity/Mortality) |
| 1 | Vehicle Control | 5 | ||
| 2 | Dose 1 | 5 | ||
| 3 | Dose 2 | 5 | ||
| 4 | Dose 3 | 5 | ||
| 5 | Dose 4 | 5 |
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Compound-X in a relevant cancer model.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with a known dysregulation in cell cycle control or apoptotic pathways (e.g., p53 mutant). The choice of cell line is critical for a sensitive model.[6]
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) to allow for the engraftment of human tumor cells.[5][7]
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (typically 1-5 x 10^6 cells in a sterile medium/Matrigel mixture) into the flank of each mouse.[5]
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign animals to treatment groups (n=8-10 per group):
-
Vehicle Control
-
Compound-X (at one or two doses below the MTD)[5]
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Treatment Schedule: Administer the treatments according to a predetermined schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Key endpoints include tumor growth inhibition (TGI) and changes in body weight.[7]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | - | ||
| Compound-X | Dose A | Daily | |||
| Compound-X | Dose B | Daily | |||
| Positive Control | Varies | Varies |
Pharmacodynamic (PD) and Mechanism of Action (MoA) Studies
Objective: To confirm the biological activity of Compound-X on its intended target in the tumor tissue and to elucidate its mechanism of action.
Protocol:
-
Study Design: A satellite group of animals from the efficacy study can be used for PD and MoA analysis.
-
Sample Collection: At specified time points after the final dose, collect tumor tissues and blood samples.
-
Biomarker Analysis:
-
Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for key proteins in the hypothesized signaling pathway (e.g., phosphorylated forms of Chk1/Chk2, Cyclin B1, CDK1, and markers of apoptosis like cleaved caspase-3).
-
Flow Cytometry: Analyze dissociated tumor cells for cell cycle distribution (e.g., propidium iodide staining) and apoptosis (e.g., Annexin V staining).
-
Pharmacokinetic (PK) Analysis: Measure the concentration of Compound-X in plasma samples to correlate drug exposure with its biological effects.
-
Data Presentation:
| Biomarker | Analytical Method | Vehicle Control | Compound-X Treated | Expected Outcome |
| p-Chk1/p-Chk2 | Western Blot / IHC | Baseline | Decreased | Target Engagement |
| Cyclin B1 | Western Blot / IHC | Baseline | Increased | G2/M Arrest |
| Cleaved Caspase-3 | Western Blot / IHC | Low | Increased | Apoptosis Induction |
| Cell Cycle Analysis | Flow Cytometry | Normal Distribution | G2/M Accumulation | Cell Cycle Arrest |
Conclusion
This document provides a detailed framework for the in vivo evaluation of novel this compound derivatives. A systematic approach, beginning with MTD studies followed by robust efficacy and pharmacodynamic assessments, is essential for advancing promising anticancer candidates from preclinical research to clinical development.[4][7] The successful execution of these protocols will provide critical insights into the therapeutic potential and mechanism of action of this class of compounds.
References
Application Note: Quantification of 6-Chloro-N4-propyl-4,5-pyrimidinediamine in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Chloro-N4-propyl-4,5-pyrimidinediamine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic and toxicokinetic studies in a drug development setting.
Introduction
This compound is a substituted pyrimidine derivative of interest in pharmaceutical research. To support preclinical and clinical development, a reliable and robust bioanalytical method is required to measure its concentration in biological matrices. This document provides a detailed protocol for the determination of this compound in human plasma, offering high sensitivity and specificity.
Methodology
A summary of the analytical method is presented below. Detailed experimental protocols are provided in the subsequent section.
Sample Preparation: Protein precipitation using acetonitrile. Chromatography: Reversed-phase chromatography on a C18 column. Detection: Tandem mass spectrometry with electrospray ionization (ESI).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the developed LC-MS/MS method.
Table 1: LC-MS/MS System and Conditions
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 5 |
| 5.00 | 5 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 187.1 | 145.1 | 60 V | 25 eV |
| Internal Standard (IS) | User-defined stable isotope labeled standard | User-defined | User-defined | User-defined |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision | < 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the designated internal standard (e.g., a stable isotope-labeled analog) in methanol.
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will also serve as the protein precipitation reagent.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Add 50 µL of plasma sample, calibration standard, or quality control to the appropriately labeled tube.
-
Add 200 µL of the IS working solution (10 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.
-
Set up the instrument parameters as detailed in Table 1, Table 2, and Table 3.
-
Create a sequence table with the sample injection order, starting with blank matrix, followed by calibration standards, quality controls, and unknown samples.
-
Initiate the sequence run.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and internal standard using the instrument's data processing software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x² weighting.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the bioanalysis of this compound.
Caption: Data analysis logic for determining final concentration.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Key areas to investigate are:
-
Reaction Temperature: The nucleophilic substitution of a chlorine atom on the pyrimidine ring is temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while too high a temperature may promote side reactions or degradation.
-
Reaction Time: Insufficient reaction time will result in a significant amount of unreacted starting material. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Equivalents: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can halt the reaction, while an excess may lead to undesired side reactions.
-
Solvent Quality: The solvent should be anhydrous, as the presence of water can lead to hydrolysis of the starting material, 4,6-dichloro-5-aminopyrimidine, to its corresponding hydroxy derivative.
Troubleshooting Steps for Low Yield:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Temperature | Optimize temperature in small increments (e.g., 5 °C). | Improved conversion of starting material to product. |
| Reaction Time | Monitor reaction progress via TLC/LC-MS at regular intervals. | Determine the optimal time for reaction completion. |
| Base Equivalents | Titrate the amount of base used (e.g., 1.1 to 2.0 equivalents). | Enhanced product formation by effective HCl scavenging. |
| Solvent Quality | Use freshly distilled or commercially available anhydrous solvent. | Minimized hydrolysis of starting materials. |
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A2: The most common impurity is the di-substituted byproduct, where n-propylamine has reacted at both the C4 and C6 positions of the pyrimidine ring. Other possible impurities include unreacted starting material and hydrolyzed byproducts.
-
Di-substituted Byproduct: Formation of this byproduct is favored by an excess of n-propylamine and higher reaction temperatures.
-
Unreacted Starting Material: This is often due to incomplete reaction, as detailed in Q1.
-
Hydrolysis Product: The presence of water in the reaction mixture can lead to the formation of 6-hydroxy-N4-propyl-4,5-pyrimidinediamine.
Q3: How can I effectively purify the crude product?
A3: Purification of this compound can typically be achieved through column chromatography or recrystallization.
-
Column Chromatography: This is the most effective method for separating the desired product from the di-substituted byproduct and other impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient purification method.
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common method is the nucleophilic aromatic substitution (SNAAr) reaction of 4,6-dichloro-5-aminopyrimidine with n-propylamine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
Q: What are the optimal reaction conditions?
A: Optimal conditions can vary, but a good starting point is to use 1.0 equivalent of 4,6-dichloro-5-aminopyrimidine with 1.1 equivalents of n-propylamine and 1.5 equivalents of DIPEA in ethanol at a temperature of 60-80°C. Reaction progress should be monitored by TLC or LC-MS.
Q: How can I confirm the identity and purity of my final product?
A: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.
Experimental Protocols
Illustrative Synthesis of this compound:
-
To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 g, 5.6 mmol) in anhydrous ethanol (20 mL) is added diisopropylethylamine (1.5 mL, 8.4 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
n-Propylamine (0.51 mL, 6.2 mmol) is added dropwise to the reaction mixture.
-
The reaction is heated to 70°C and stirred for 4-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-30% ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Technical Support Center: Purification of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Chloro-N4-propyl-4,5-pyrimidinediamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.
Q2: How can I remove colored impurities from my product?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration before recrystallization.
Q3: My purified product is a sticky solid or an oil. What should I do?
The presence of residual solvent is a common cause for a product to be oily or sticky. Ensure that the product is thoroughly dried under vacuum. If the issue persists, it may indicate the presence of impurities that lower the melting point of the compound. In such cases, an additional purification step, such as column chromatography, might be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Product | The compound is too soluble in the recrystallization solvent. | Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a solvent mixture. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| Product Crashes Out of Solution as a Powder | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The compound has a tendency to form a supersaturated solution. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | Perform a thorough thin-layer chromatography (TLC) analysis to determine the best solvent system that provides good separation between your product and the impurities. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is Tailing on the Column | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar solvent, such as methanol, or a basic modifier like triethylamine to the eluent to reduce tailing. |
| Low Yield After Chromatography | The product is irreversibly adsorbed onto the silica gel. | Pre-treat the silica gel with a small amount of triethylamine before packing the column, or use a less acidic stationary phase like alumina. |
| Some of the product was missed during fraction collection. | Carefully monitor the fractions using TLC to ensure all the product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent at room temperature. A good solvent will dissolve the compound when heated but will result in poor solubility at room temperature. Common solvents to test include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a column. Allow the silica to settle, ensuring a flat and uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the column and apply pressure to begin eluting the compounds.
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Fraction Collection: Collect fractions as the solvent comes off the column.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Recrystallization Solvents and Expected Purity
| Recrystallization Solvent | Starting Purity (Representative) | Final Purity (Representative) |
| Ethanol | 85% | >98% |
| Isopropanol | 85% | >97% |
| Ethyl Acetate/Hexane | 90% | >99% |
Table 2: Representative Column Chromatography Parameters
| Stationary Phase | Eluent System (v/v) | Expected Rf of Product |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.4 |
| Silica Gel | Dichloromethane:Methanol (98:2) | ~0.35 |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
"troubleshooting guide for 6-Chloro-N4-propyl-4,5-pyrimidinediamine reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for synthesizing this compound is through a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine ring with propylamine. This is followed by the reduction of a nitro group to an amine. A typical starting material for this synthesis is 4,6-dichloro-5-nitropyrimidine.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including suboptimal reaction conditions, inefficient catalysts, or issues with starting material purity.[1][2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent product degradation.[2]
Q3: I am observing unexpected side products in my reaction mixture. How can I minimize them?
The formation of side products is a common issue in pyrimidine synthesis.[1] In the case of this compound synthesis, potential side reactions could involve the disubstitution of both chlorine atoms on the starting material or incomplete reduction of the nitro group. To minimize these, careful control of reaction temperature and stoichiometry of reactants is essential.
Q4: What are the best practices for purifying the final product?
Purification of pyrimidine derivatives can be challenging due to the presence of closely related impurities.[1] Column chromatography is often the method of choice for purifying this compound. Recrystallization from a suitable solvent, such as methanol, can also be an effective final purification step.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive starting materials or reagents. | Ensure the purity and reactivity of starting materials. Use fresh reagents and solvents. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.[1] | |
| Incorrect solvent choice. | The solvent can significantly impact reaction outcomes.[2] Experiment with different solvents to find the one that provides the best solubility for reactants and facilitates the desired reaction pathway. | |
| Formation of Multiple Products | Lack of regioselectivity in the substitution step. | Control the reaction temperature and consider using a milder base to improve selectivity. |
| Over-reaction or side reactions. | Carefully control the stoichiometry of the reactants. Adding the nucleophile (propylamine) slowly can help minimize side reactions. | |
| Impure starting materials. | Use highly purified starting materials to avoid unwanted side reactions.[2] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC and allow the reaction to proceed until the starting material is consumed. |
| Poor catalyst activity (for the reduction step). | Ensure the catalyst (e.g., Palladium on carbon) is active. Use a fresh batch if necessary. | |
| Product Degradation | Harsh reaction conditions. | Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the desired product.[2] |
| Instability of the product during workup or purification. | Use mild workup procedures and purify the product promptly after the reaction is complete. |
Experimental Protocols
Synthesis of 6-Chloro-N4-propyl-5-nitro-4-pyrimidinamine
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Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask.[3]
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Addition of Amine: Add triethylamine to the solution, followed by the slow addition of propylamine at room temperature.[3]
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Reaction: Stir the reaction mixture at room temperature overnight.
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Workup: Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.[3] Further purification can be achieved by column chromatography or recrystallization.
Synthesis of this compound
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Dissolution: Dissolve the 6-Chloro-N4-propyl-5-nitro-4-pyrimidinamine in a mixture of ethanol and water.
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Reduction: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
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Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for several hours at room temperature.
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Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.[3]
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the final product.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for pyrimidine synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-N4-propyl-4,5-pyrimidinediamine Derivatization
Welcome to the technical support center for the derivatization of 6-Chloro-N4-propyl-4,5-pyrimidinediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile pyrimidine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for derivatization?
The primary sites for derivatization are the chloro group at the C6 position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the amino groups at the N4 and C5 positions, which can undergo N-alkylation, acylation, or condensation reactions.
Q2: What types of reactions can be performed at the C6-chloro position?
The C6-chloro group can be displaced through various methods:
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Nucleophilic Aromatic Substitution (SNAr): Reaction with nucleophiles such as amines, alcohols, and thiols.
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
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Q3: How can I selectively derivatize one of the amino groups?
Selective derivatization of the amino groups can be challenging due to their similar reactivity. Strategies to achieve selectivity include:
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Steric Hindrance: The N4-propyl group provides some steric bulk, which might allow for selective reaction at the less hindered C5-amino group under carefully controlled conditions.
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Protecting Groups: One of the amino groups can be selectively protected, allowing for derivatization of the other, followed by deprotection.
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Reaction Conditions: Optimization of temperature, solvent, and stoichiometry of reagents can sometimes favor derivatization at one site over the other.
Q4: In what biological context is this compound and its derivatives often studied?
Pyrimidine derivatives are frequently investigated as kinase inhibitors.[1][2] The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain.[2] By modifying the substituents on the pyrimidine ring, researchers can achieve potency and selectivity against specific kinases involved in cancer and inflammatory disease signaling pathways.[1][3][4][5]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Problem: Low to no yield of the desired substituted product.
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated pyrimidine ring | While the pyrimidine ring is electron-deficient, strong electron-withdrawing groups can enhance reactivity. However, for this substrate, focus on other parameters. |
| Poor leaving group | The chloro group is a reasonably good leaving group for SNAr on pyrimidines.[6] |
| Weak nucleophile | Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).[6] |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can also be beneficial.[6] |
| Inappropriate solvent | Use polar aprotic solvents like DMF, DMSO, or NMP to facilitate the reaction.[7] |
| Unsuitable base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct.[6] For alcohol or thiol nucleophiles, a stronger base like NaH or K₂CO₃ may be needed to generate the nucleophile. |
Problem: Formation of multiple products or side reactions.
| Potential Cause | Troubleshooting Steps |
| Di-substitution instead of mono-substitution | Use a stoichiometric amount of the nucleophile. Lowering the reaction temperature can also improve selectivity.[6] |
| Reaction with amino groups | The amino groups on the pyrimidine ring can also act as nucleophiles. Consider protecting the amino groups if they interfere with the desired reaction. |
| Solvolysis (reaction with the solvent) | If using a nucleophilic solvent (e.g., methanol), it may compete with the intended nucleophile. Switch to a non-nucleophilic solvent.[6] |
| Ring degradation | Harsh basic conditions or very high temperatures can lead to decomposition of the pyrimidine ring. Use milder bases and reaction temperatures.[6] |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira)
Problem: Incomplete conversion or low yield.
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst | Ensure the palladium catalyst and ligands are of good quality and handled under an inert atmosphere. For challenging substrates, consider more active catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). |
| Oxygen contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. |
| Inappropriate base | The choice of base is critical. For Suzuki coupling of aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. For Sonogashira coupling, an amine base like TEA or DIPEA is typically used. |
| Low reaction temperature | Aryl chlorides often require higher reaction temperatures (80-110 °C) for efficient coupling.[8] |
| Side reaction: Protodeboronation (Suzuki) | This is the undesired cleavage of the C-B bond of the boronic acid. Minimize this by ensuring anhydrous conditions (if required by the specific protocol) and using the appropriate base. |
| Side reaction: Homocoupling of alkyne (Sonogashira) | This can be minimized by the slow addition of the alkyne to the reaction mixture.[9] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
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To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL), add the desired amine (1.2 mmol).[7]
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Add a non-nucleophilic base such as triethylamine (2.0 mmol).[6]
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Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.[7]
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
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To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[10]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[10]
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Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[11]
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Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
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Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[11]
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
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To a reaction flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%).[12]
-
Purge the flask with an inert gas.
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Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.5 mmol).[11]
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Add the terminal alkyne (1.2 mmol) dropwise at room temperature.[11]
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Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-24 hours, monitoring by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Illustrative Conditions for Optimizing Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 65 |
Table 2: Illustrative Conditions for Optimizing N-Alkylation of the C5-Amino Group
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl iodide | K₂CO₃ (1.5) | DMF | 25 | 24 | 30 |
| 2 | Ethyl iodide | K₂CO₃ (1.5) | DMF | 60 | 12 | 65 |
| 3 | Ethyl iodide | NaH (1.1) | THF | 0 to 25 | 6 | 75 |
| 4 | Benzyl bromide | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 82 |
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low reaction yield.
Caption: Generic kinase inhibitor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"degradation pathways of 6-Chloro-N4-propyl-4,5-pyrimidinediamine and prevention"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of instability for 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, photodegradation, and oxidation. The 6-chloro substituent is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding pyrimidone. The diaminopyrimidine core can be sensitive to oxidative conditions, and like many heterocyclic compounds, it may degrade upon exposure to UV or visible light.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: I am observing a change in the color of my compound. What could be the reason?
A3: A change in color, such as yellowing or browning, can be an indicator of degradation. This is often associated with oxidation or photodegradation, which can lead to the formation of colored impurities. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I use dimethyl sulfoxide (DMSO) to prepare stock solutions?
A4: While DMSO is a common solvent, some aminopyrimidine derivatives have been reported to be unstable in DMSO, leading to oxidation and condensation reactions. If you observe instability, consider preparing fresh solutions before each experiment or exploring alternative solvents such as N,N-dimethylformamide (DMF) or ethanol, after confirming their compatibility with your experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium or during storage of stock solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
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Evaluate Solvent Stability: If using DMSO, test for degradation by incubating the compound in DMSO at room temperature for a relevant period and analyzing for purity by HPLC. Consider switching to an alternative solvent if significant degradation is observed.
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Protect from Light: During the experiment, protect assay plates and solutions from direct light exposure by using amber-colored vials or covering them with aluminum foil.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that the compound and its solutions have been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
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Check Solvent and Buffer Purity: Use high-purity solvents and freshly prepared buffers for your mobile phase and sample diluent. Contaminants can sometimes promote degradation.
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Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in confirming if the observed peaks are indeed degradants.
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Degradation Pathways and Prevention
The primary anticipated degradation pathways for this compound are hydrolysis of the chloro group, oxidation of the amino groups, and photodegradation of the pyrimidine ring.
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their own stability assessments.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60 °C | 15.2 | 6-Hydroxy-N4-propyl-4,5-pyrimidinediamine |
| 0.1 M NaOH | 8 hours | 60 °C | 25.8 | 6-Hydroxy-N4-propyl-4,5-pyrimidinediamine |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5 | Oxidized Impurity A |
| Thermal | 48 hours | 80 °C | 5.1 | Thermal Degradant B |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 12.3 | Photodegradant C |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
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Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solid State: Place the solid compound in a vial at 80 °C.
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Solution State: Keep the stock solution at 80 °C.
-
-
Photolytic Degradation: Expose the stock solution in a phototransparent container to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be kept under the same conditions.
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Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. Neutralize the acid and base samples before analysis by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A generic stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent compound from its degradation products and impurities), linearity, accuracy, precision, and robustness.
Prevention Strategies
The following diagram illustrates a logical approach to preventing the degradation of this compound during research and development.
Technical Support Center: Synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: We are experiencing a low yield of this compound. What are the likely causes and how can we improve the yield?
-
Answer: Low conversion in pyrimidine synthesis can be attributed to several factors.[1] Troubleshooting steps include:
-
Catalyst Activity: If a catalyst is used, ensure it is active. Reusable catalysts may need regeneration. For acid or base catalysts, confirm the concentration and stoichiometry are appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate adjustment in temperature to proceed to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1]
-
Reactant Purity: Impurities in starting materials, such as the dichloropyrimidine precursor or n-propylamine, can inhibit the reaction. Ensure all reactants are of high purity.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact yield. For instance, in related syntheses, replacing phosphorus oxychloride (POCl3) with phosphorus pentachloride (PCl5) for chlorination steps has been shown to reduce side reactions and improve yield by allowing for milder reaction temperatures.[2] Similarly, the choice of reducing agent for a nitro group, if present in the synthetic route, can be critical; iron powder is mentioned as a cost-effective and efficient option that minimizes side reactions.[2]
-
Issue 2: Presence of a Major, Unidentified Byproduct
-
Question: Our reaction mixture shows a significant byproduct peak in the HPLC/TLC analysis. How can we identify and minimize this impurity?
-
Answer: The formation of byproducts is a common challenge in pyrimidine synthesis. Potential side reactions include:
-
Disubstitution: If the starting material is a dichloropyrimidine, reaction with two equivalents of n-propylamine can lead to the formation of a disubstituted pyrimidine. Careful control of stoichiometry and reaction temperature is crucial to favor monosubstitution.
-
Intramolecular Cyclization: Although less likely with a simple n-propyl group, if any starting materials have additional reactive functional groups, unexpected intramolecular cyclizations can occur.[3]
-
Self-Condensation: Side reactions such as self-condensation of starting materials can occur, especially under harsh basic or acidic conditions.[1]
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Identification: To identify the byproduct, it should be isolated using techniques like column chromatography or preparative TLC. The structure can then be elucidated using analytical methods such as NMR (¹H and ¹³C), and Mass Spectrometry (MS).[1]
-
Issue 3: Difficulty in Product Purification
-
Question: The crude product is proving difficult to purify, with impurities co-eluting with the desired compound. What strategies can we employ?
-
Answer: Purification challenges often arise from byproducts with similar polarity to the target compound.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while the impurities remain in solution.
-
Column Chromatography Optimization: If using column chromatography, screen different solvent systems (eluents) to achieve better separation. Varying the polarity of the mobile phase can significantly alter the retention times of the product and impurities.
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Derivative Formation: In complex cases, it may be possible to selectively react either the product or a major impurity to form a derivative with significantly different physical properties (e.g., polarity), facilitating separation. The original compound can then be regenerated.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common side reaction in syntheses involving chloropyrimidines?
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A1: A common side reaction is the over-reaction or disubstitution, where a nucleophile (like an amine) substitutes more chlorine atoms than intended. For example, in the synthesis of this compound from a dichloropyrimidine precursor, the formation of a dipropylamino-pyrimidine can be a significant byproduct. Controlling the stoichiometry of the amine and the reaction temperature are key preventative measures.
-
-
Q2: Can the order of reagent addition affect the outcome of the reaction?
-
A2: Yes, the order of addition can be critical. For instance, in some pyrimidine syntheses, adding a reagent dropwise at a controlled temperature can help to minimize side reactions by maintaining a low instantaneous concentration of the reagent and controlling exothermic processes.[1]
-
-
Q3: Are there any specific analytical techniques recommended for monitoring this reaction?
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A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction in real-time.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion of starting materials and the formation of products and byproducts. For structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]
-
Data Presentation
To systematically manage and compare experimental outcomes, we recommend maintaining a detailed log. The following table can be used to track key parameters and results from different batches or reaction conditions.
| Parameter | Experiment 1 | Experiment 2 (Optimized) | Experiment 3 (Alternative Route) |
| Starting Material Purity (%) | |||
| Solvent | |||
| Base (if any) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Crude Yield (%) | |||
| Purified Yield (%) | |||
| Purity by HPLC (%) | |||
| Major Impurity 1 (%) | |||
| Major Impurity 2 (%) | |||
| Notes |
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution of a Dichloropyrimidine with n-Propylamine
This protocol provides a general framework for the synthesis of a mono-amino substituted chloropyrimidine, a likely key step in the synthesis of this compound.
Materials:
-
Dichloropyrimidine precursor
-
n-Propylamine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
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Base (e.g., triethylamine or potassium carbonate)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dichloropyrimidine precursor in the chosen anhydrous solvent.
-
Add the base to the stirred solution.
-
Cool the mixture to a predetermined temperature (e.g., 0-10 °C) to control the initial exothermic reaction.
-
Slowly add a solution of n-propylamine (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature or heat to a specific temperature as determined by optimization studies.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed or no further product formation is observed.
-
Upon completion, cool the reaction mixture and filter off any solid byproducts (e.g., hydrochloride salt of the base).
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain the desired this compound.
Troubleshooting within the Protocol:
-
Formation of disubstituted product: Reduce the stoichiometry of n-propylamine, lower the reaction temperature, or shorten the reaction time.
-
Incomplete reaction: Increase the reaction temperature or time. Ensure the base is sufficient to neutralize the HCl formed during the reaction. Check the purity of the n-propylamine.
Visualizations
Troubleshooting Workflow for Pyrimidine Synthesis
Caption: A troubleshooting workflow for common issues in pyrimidine synthesis.
Potential Side Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Troubleshooting Guide
Issue 1: Low Yield During Chlorination Step
Question: We are experiencing a low yield during the conversion of the hydroxyl-pyrimidine precursor to this compound using phosphorus oxychloride (POCl₃). What are the potential causes and solutions?
Answer: Low yields in this chlorination step are a common challenge during scale-up. Several factors can contribute to this issue:
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Insufficient Reagent: At a larger scale, ensuring a homogenous mixture and sufficient molar excess of POCl₃ is critical. POCl₃ can act as both the chlorinating agent and the solvent.
-
Reaction Temperature and Time: The reaction typically requires reflux conditions (around 110°C) for several hours (4-6 hours) to proceed to completion.[1] Inadequate temperature or reaction time on a larger scale due to inefficient heating can lead to incomplete conversion.
-
Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and starting materials are anhydrous.
-
Degradation: Prolonged exposure to high temperatures can lead to product degradation. Optimizing the reaction time is crucial.
Recommended Actions:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. Monitor the reaction progress using an appropriate analytical method like TLC or HPLC.
-
Temperature Control: Use a suitable heating mantle and ensure uniform heating of the reaction mixture.
-
Anhydrous Conditions: Thoroughly dry all equipment and reagents before starting the reaction.
-
Process Optimization: Conduct small-scale experiments to optimize reaction time and temperature before proceeding to a larger scale.
Issue 2: Incomplete Amination and Side Product Formation
Question: During the reaction of the chlorinated pyrimidine with propylamine, we observe incomplete conversion and the formation of unknown impurities. How can we improve the reaction efficiency and selectivity?
Answer: The nucleophilic aromatic substitution (SNAr) with propylamine is a critical step that can be influenced by several parameters:
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Solvent Choice: The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are known to enhance the reaction kinetics for such substitutions.[1] Protic solvents such as ethanol could lead to competing solvolysis reactions.
-
Base: The presence of a non-nucleophilic base is often required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products.
-
Stoichiometry: An appropriate excess of propylamine may be necessary to ensure complete conversion of the starting material.
Recommended Actions:
-
Solvent System: If not already in use, consider switching to a polar aprotic solvent like DMF. A study on a similar reaction showed >90% conversion within 2 hours at 100°C in DMF.[1]
-
Base Addition: Incorporate a suitable acid scavenger, such as triethylamine or diisopropylethylamine.
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Temperature Optimization: Determine the optimal temperature that provides a good reaction rate without significant impurity formation.
-
Reagent Ratio: Experiment with varying the molar ratio of propylamine to the chloropyrimidine intermediate.
Issue 3: Difficulty in Product Purification
Question: We are facing challenges in purifying the final product, this compound, to the desired purity level. What purification strategies are recommended?
Answer: Purification on a larger scale can be complex. Common methods include:
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Recrystallization: This is often the most effective method for removing impurities if a suitable solvent system can be identified. Experiment with different solvents and solvent mixtures to find conditions that provide good recovery of the pure product.
-
Flash Chromatography: For closely related impurities, flash column chromatography may be necessary. A method for a similar compound involved elution with a gradient of ethyl acetate in petroleum ether.[2]
-
Extraction: An aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The crude product can be extracted into an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution, water, and brine.[2]
Recommended Protocol for Workup and Purification:
-
After the reaction, quench the reaction mixture carefully.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak base (e.g., NaHCO₃ solution), water, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Attempt purification by recrystallization from a suitable solvent. If this is insufficient, proceed with flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common precursor is a diaminohydroxypyrimidine, such as 2,4-diamino-6-hydroxypyrimidine. This is then chlorinated using an agent like POCl₃.[1]
Q2: What are the key reaction steps in the production of this compound?
A2: The synthesis generally involves two main steps:
-
Chlorination of a hydroxypyrimidine precursor to form a chloropyrimidine intermediate.
-
Nucleophilic substitution of the chlorine atom with propylamine to yield the final product.
Q3: Are there any specific safety precautions to consider during the scale-up process?
A3: Yes, several safety measures are crucial:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Pressure Build-up: The reaction of POCl₃ with any residual water can generate HCl gas, leading to pressure build-up in a sealed reactor. Ensure the reaction vessel is properly vented.
-
Exothermic Reactions: The amination step can be exothermic. The addition of propylamine should be controlled, and the reaction temperature monitored closely, especially on a larger scale.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: The following techniques are commonly used:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Key Synthesis Steps
| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Chlorination | 2,4-diamino-6-hydroxypyrimidine | POCl₃ | 110 | 4 - 6 | ~80 | ~85 |
| Amination | 6-chloro-2,4-diaminopyrimidine, Propylamine | DMF | 100 | 2 | >90 (conversion) | - |
| Reduction (of nitro group) | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Iron powder, NH₄Cl, Ethanol/Water | Reflux | 5 | 80 | - |
Note: Data is compiled from similar reactions and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine
-
Ensure all glassware is thoroughly dried in an oven.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the pH is neutral.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude chlorinated intermediate.
Protocol 2: Amination with Propylamine
-
In a round-bottom flask, dissolve the chlorinated pyrimidine intermediate in a polar aprotic solvent such as DMF.
-
Add triethylamine (as an acid scavenger) to the mixture.
-
Add propylamine to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and proceed with the workup and purification as described in the troubleshooting section.
Visualizations
References
"resolving poor solubility of 6-Chloro-N4-propyl-4,5-pyrimidinediamine in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Chloro-N4-propyl-4,5-pyrimidinediamine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many pyrimidine derivatives, is expected to exhibit poor solubility in aqueous solutions at neutral pH.[1][2][3] It is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] The presence of the chlorine atom and the propyl group contributes to its hydrophobicity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) is a common and effective choice.[5][6] It is a powerful organic solvent capable of dissolving a wide range of poorly soluble compounds. Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous assay buffer?
A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[5][6] It occurs because the compound's solubility is significantly lower in the aqueous buffer than in the concentrated DMSO stock. When the DMSO concentration is drastically reduced upon dilution, the aqueous environment can no longer keep the compound dissolved, leading to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced toxicity or off-target effects in most biological assays, the final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally under 0.5%.[5] It is crucial to determine the tolerance of your specific cell line or assay system to DMSO.
Troubleshooting Guide: Resolving Poor Solubility in Assays
Problem 1: Compound is not fully dissolving in 100% DMSO.
-
Solution 1: Gentle Heating: Warm the solution in a water bath at 37°C.[7] This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Solution 2: Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.[5]
-
Solution 3: Vortexing: Vigorous vortexing for several minutes can also aid in dissolving the compound.[5][7]
Problem 2: Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer.
-
Solution 1: Slower Dilution with Agitation: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[6] This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Solution 2: Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.[5] Try working with a lower final concentration of the compound.
-
Solution 3: Increase the Co-solvent Percentage (with caution): If your assay can tolerate it, slightly increasing the final percentage of DMSO might keep the compound in solution. However, always be mindful of the potential for solvent effects on your assay.[5]
-
Solution 4: Use of Pluronic F-127: Prepare a stock solution of Pluronic F-127 (a non-ionic surfactant) in your aqueous buffer. The addition of this surfactant can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
Problem 3: Compound precipitates over the course of a long-term experiment (e.g., 24-48 hour cell culture).
-
Solution 1: Kinetic Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay medium over time. This will help you understand the maximum concentration that can remain in solution for the duration of your experiment.
-
Solution 2: Use of Solubilizing Excipients: Consider formulating the compound with solubility enhancers like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the drug, increasing its aqueous solubility.[8][9]
-
Solution 3: Prepare Fresh Dilutions: For very long experiments, it may be necessary to prepare fresh dilutions of the compound and replace the medium at intermediate time points.
Quantitative Data: Illustrative Solubility of this compound
Disclaimer: The following data is illustrative and intended to provide a general framework for solubility testing. Actual values should be determined experimentally.
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 5 |
| 100% DMSO | 25 | > 10,000 |
| 100% Ethanol | 25 | ~1,000 |
| PBS (pH 7.4) + 1% DMSO | 25 | ~10-20 |
| PBS (pH 7.4) + 5% DMSO | 25 | ~50-100 |
| PBS (pH 7.4) + 0.1% Pluronic F-127 | 25 | ~30-50 |
| PBS (pH 7.4) + 1% HP-β-CD | 25 | ~40-60 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out a precise amount of this compound powder.
-
Calculate the required volume of anhydrous, high-purity DMSO to achieve a 10 mM stock concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved.[5]
-
If necessary, use gentle warming (37°C water bath) or brief sonication to aid dissolution.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Thaw a frozen aliquot of the 10 mM DMSO stock solution and bring it to room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations is needed.
-
To prepare the final working solution, add the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer while vortexing vigorously. The volume of DMSO added should not exceed 1% of the total volume of the final solution.
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Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
Visualizations
Caption: Experimental workflow for preparing solutions of poorly soluble compounds.
Caption: Strategies to address the poor aqueous solubility of the compound.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine-based compound.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Identifying and Removing Impurities from 6-Chloro-N4-propyl-4,5-pyrimidinediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 6-Chloro-N4-propyl-4,5-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
Impurities can arise from various stages of the manufacturing process.[1] Common sources include:
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Starting Materials and Reagents: Unreacted starting materials, intermediates, and by-products from the synthetic route are common impurities.[1][2] For instance, residual 4,6-dichloro-5-nitropyrimidine or unreacted N-propylaniline could be present.
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Side Reactions: The inherent reactivity of the pyrimidine ring can lead to side reactions like dimerization, polymerization, or rearrangements, resulting in unexpected by-products.
-
Degradation Products: The final compound may degrade if exposed to harsh conditions such as high temperatures, light, or reactive reagents, leading to the formation of degradation impurities.[3]
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Residual Solvents: Organic solvents used during the synthesis or purification process may remain in the final product.[1]
-
Inorganic Impurities: These can include reagents, catalysts, and inorganic salts from the work-up procedure.[4]
Q2: Which analytical techniques are most suitable for identifying impurities in my sample?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying organic impurities in pharmaceutical compounds.[6][7] A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight information and structural details of unknown impurities.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is crucial for their definitive identification and characterization.[6]
Troubleshooting Guides
Recrystallization Issues
Q1: My compound is poorly soluble in common recrystallization solvents. What should I do?
This indicates that a single solvent may not be suitable. You can try a solvent mixture. For instance, if your compound has poor solubility in a non-polar solvent like hexane but is soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until you observe turbidity. Then, allow the solution to cool slowly.[9] It is also beneficial to screen a wider range of solvents with varying polarities.[9]
Q2: Instead of forming crystals, my compound precipitates as an oil or an amorphous solid. How can I fix this?
Rapid precipitation is often due to a high degree of supersaturation or a large temperature gradient. To encourage crystal growth, ensure a slow cooling process.[9] You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[9] If the issue persists, consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.[9]
Q3: After recrystallization, my product still shows significant impurities by TLC or NMR analysis. What are my next steps?
If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective.[9] If impurities have similar solubility profiles to your desired compound, column chromatography is a more appropriate purification technique.[9]
Column Chromatography Issues
Q1: I'm having difficulty separating my compound from a closely related impurity with a similar Rf value on TLC. How can I improve the separation?
To improve the separation of closely eluting compounds, you can try the following:
-
Optimize the Mobile Phase: A less polar solvent system will generally lead to lower Rf values and may improve separation. You can systematically test different solvent ratios to find the optimal mobile phase.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Employ a Finer Stationary Phase: Using silica gel with a smaller particle size can enhance resolution.
-
Adjust the pH: For basic compounds like pyrimidine derivatives, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape and separation.[9]
Q2: My compound appears to be degrading on the silica gel column. What can I do?
Some compounds are unstable on silica gel. In such cases, you can try using a different stationary phase, such as alumina. Alternatively, consider non-chromatographic purification methods like recrystallization or distillation if applicable.
Data Presentation
The following table presents illustrative HPLC purity data for a batch of this compound before and after purification by column chromatography.
| Sample ID | Main Peak Retention Time (min) | Main Peak Area % (Purity) | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (Area %) |
| Crude Product | 5.2 | 85.3% | 4.8% | 9.9% | 14.7% |
| Purified Product | 5.2 | 99.6% | 0.1% | 0.3% | 0.4% |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical results for similar compounds. Actual results may vary.
Detailed Experimental Protocols
Protocol 1: Impurity Identification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1]
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
1. Stationary and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). The ideal eluent should provide a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities. A common eluent system for pyrimidine derivatives is a mixture of ethyl acetate and hexane.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a consistent flow rate to ensure good separation.
5. Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Impurity Identification by HPLC.
Caption: Experimental Workflow for Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Biological Activity of 6-Chloro-N4-propyl-4,5-pyrimidinediamine and Other Pyrimidine Derivatives
A Guide for Researchers in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activity of 6-Chloro-N4-propyl-4,5-pyrimidinediamine against other relevant pyrimidine derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to design and discover novel therapeutics.
I. Overview of Biological Activities
Substituted pyrimidines are a versatile class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological effects of these molecules are intricately linked to their substitution patterns, which influence their physicochemical properties and their interactions with specific biological targets.
The focus of this guide, this compound, belongs to a class of pyrimidines that have shown promise as inhibitors of key cellular enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
II. Comparative Analysis of Anticancer Activity
While specific experimental data for this compound is not extensively available in the public domain, its structural similarity to known CDK inhibitors allows for an informed comparison. The following table summarizes the anticancer activity of various pyrimidine derivatives, including structurally related analogs, against different cancer cell lines. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| This compound Analog (N4-isopropyl) | CDK2 | Data not available | Inferred from related compounds |
| 2,4-diamino-6-chloropyrimidine derivatives | Various Cancer Cell Lines | Broad Range | General observation from literature |
| Pyridopyrimidine derivatives | HeLa, MCF-7, HepG-2 | 5.91 - 9.27 | [1] |
| Benzimidazolyl-pyrimidine derivatives | MCF-7, Colo-205, A549 | Nanomolar range | [2] |
| 7-thienylpyrido[2,3-d]pyrimidines | MCF-7, PC-3, A549 | 0.01 - 2.48 | [2] |
| 2-anilinopyrimidine derivatives | CDK7, CDK8, CDK9 | 0.059 - 6.556 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
N4-Alkylation: The nature of the alkyl substituent at the N4 position can significantly influence activity. The propyl group in this compound is expected to engage in hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing its inhibitory potency.
-
6-Chloro Substitution: The chlorine atom at the 6-position is a common feature in many bioactive pyrimidines and is often crucial for their activity. It can act as a key interaction point with the target protein.
-
Substitutions at other positions: Modifications at the 2 and 5 positions of the pyrimidine ring can modulate the compound's selectivity and potency against different kinases and cancer cell lines.
III. Putative Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Based on the activity of structurally similar compounds, a likely mechanism of action for the anticancer effects of this compound is the inhibition of cyclin-dependent kinases, leading to cell cycle arrest. The following diagram illustrates the canonical CDK-mediated cell cycle regulation pathway that is a probable target.
Caption: Putative mechanism of action via CDK4/6 inhibition.
IV. Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activity of pyrimidine derivatives.
A. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Cyclin-Dependent Kinase (CDK) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific CDK enzyme.
Principle: The assay measures the phosphorylation of a substrate by a CDK/cyclin complex. Inhibition of the kinase results in a decreased phosphorylation signal.
Protocol (General - adaptable for specific CDKs):
-
Reaction Setup: In a microplate well, combine the CDK/cyclin enzyme, a specific peptide substrate (e.g., a derivative of Histone H1 or Rb protein), and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence: Using specific antibodies that recognize the phosphorylated substrate or by measuring ATP depletion (e.g., ADP-Glo™ Kinase Assay).[4]
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
V. Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is likely to exhibit anticancer activity, potentially through the inhibition of cyclin-dependent kinases. The provided comparative data and experimental protocols offer a valuable resource for researchers to further investigate the biological profile of this and other pyrimidine derivatives. Further structure-activity relationship studies, focusing on systematic modifications of the N4-alkyl chain and substitutions at other positions of the pyrimidine ring, will be crucial in optimizing the potency and selectivity of this compound class.
References
A Researcher's Guide to Comparing the Efficacy of 6-Chloro-N4-propyl-4,5-pyrimidinediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative efficacy evaluation of novel 6-Chloro-N4-propyl-4,5-pyrimidinediamine derivatives. Due to the nascent stage of research into this specific chemical series, this document outlines the essential experimental protocols and data presentation strategies required for a robust comparison, drawing upon established methodologies for analogous pyrimidine-based compounds. The focus is on enabling a systematic assessment of their potential as kinase inhibitors, a common therapeutic application for this class of molecules.
I. Introduction to this compound Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The this compound backbone presents a versatile template for the design of targeted therapies. The chloro-substituent at the 6-position and the amino groups at positions 4 and 5 offer key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. These derivatives are of significant interest for their potential to inhibit protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
II. Comparative Efficacy Data: A Framework
A direct comparison of novel derivatives requires quantitative assessment of their biological activity against relevant targets. The following tables provide a template for presenting such data, populated with illustrative examples from related 2,4-pyrimidinediamine and N-phenyl-4-pyrimidinamine derivatives to demonstrate the type of information that should be collected.
Table 1: In Vitro Kinase Inhibitory Activity (Illustrative Data)
This table should be used to compare the half-maximal inhibitory concentrations (IC50) of the novel derivatives against a panel of relevant protein kinases. The choice of kinases should be guided by the therapeutic hypothesis.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A | EGFR | 15 | Erlotinib | 10 |
| Derivative B | EGFR | 25 | Erlotinib | 10 |
| Derivative A | VEGFR-2 | 50 | Sunitinib | 30 |
| Derivative B | VEGFR-2 | 75 | Sunitinib | 30 |
| Derivative C | ALK | 5 | Crizotinib | 8 |
| Derivative D | ALK | 12 | Crizotinib | 8 |
| Derivative C | HDAC1 | 20 | Entinostat | 15 |
| Derivative D | HDAC1 | 35 | Entinostat | 15 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (Illustrative Data)
This table is for comparing the cytotoxic or anti-proliferative effects of the derivatives in relevant cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A431 (EGFR overexpressing) | 0.5 | Gefitinib | 0.2 |
| Derivative B | A431 (EGFR overexpressing) | 1.2 | Gefitinib | 0.2 |
| Derivative C | H2228 (ALK-positive NSCLC) | 0.1 | Crizotinib | 0.05 |
| Derivative D | H2228 (ALK-positive NSCLC) | 0.3 | Crizotinib | 0.05 |
III. Essential Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of findings. The following protocols are fundamental for the evaluation of this compound derivatives.
1. General Synthesis of N4-Substituted Derivatives
The synthesis of novel derivatives will likely involve the modification of the N4-propyl group or substitution at other positions. A general synthetic scheme is presented below, which should be adapted based on the specific target molecules.
-
Starting Material: this compound.
-
Reaction: Suzuki cross-coupling reaction can be employed to introduce aryl or heteroaryl moieties at available positions. For instance, treatment of a bromo-substituted precursor with various arylboronic acids in the presence of a palladium catalyst (e.g., palladium tetraacetate), a phosphine ligand (e.g., PPh3), and a base (e.g., Na2CO3) in a suitable solvent (e.g., n-propanol) under reflux would yield the desired coupled products.[1][2]
-
Purification: The crude product should be purified by column chromatography on silica gel.
-
Characterization: The structure of the final compounds must be confirmed by spectroanalytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
2. In Vitro Kinase Inhibition Assay
-
Principle: The ability of the compounds to inhibit the activity of specific kinases is typically measured using an in vitro kinase assay. This can be a radiometric assay that measures the incorporation of radioactive phosphate into a substrate or a non-radiometric assay using fluorescence or luminescence detection.
-
Procedure (Example for a Tyrosine Kinase):
-
The kinase, a suitable substrate (e.g., a peptide containing a tyrosine residue), and ATP are incubated in a reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P-ATP or by using a phospho-specific antibody in an ELISA-based format.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
3. Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours, during which viable cells convert the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
4. Western Blot Analysis
-
Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins within the targeted pathway, providing mechanistic insights into the compound's action.
-
Procedure:
-
Cells are treated with the test compounds for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-EGFR, EGFR).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
IV. Visualizing Mechanisms and Workflows
Diagrams are essential for communicating complex biological pathways and experimental designs.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
References
Comparative Cross-Reactivity Analysis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 6-Chloro-N4-propyl-4,5-pyrimidinediamine against a panel of protein kinases and dopamine receptors. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide presents a comparative analysis using data from structurally related pyrimidine derivatives to provide a representative overview of its potential selectivity profile. This approach allows for an objective comparison with alternative compounds and is supported by detailed experimental protocols for key assays.
Executive Summary
This compound is a pyrimidine derivative with potential applications in oncology and neuroscience. Pyrimidine scaffolds are known to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Understanding the cross-reactivity of this compound is crucial for assessing its therapeutic potential and predicting potential off-target effects. This guide explores its hypothetical selectivity against a panel of kinases and dopamine receptors, comparing it with two alternative pyrimidine-based compounds.
Comparative Cross-Reactivity Data
The following tables summarize the hypothetical inhibitory activity (IC50 values in nM) of this compound and two alternative compounds against a representative panel of protein kinases and dopamine receptors. Lower IC50 values indicate greater potency.
Table 1: Protein Kinase Inhibition Profile
| Target Kinase | This compound (IC50 nM) | Alternative Compound A (IC50 nM) | Alternative Compound B (IC50 nM) |
| EGFR | 850 | 15 | >10,000 |
| VEGFR2 | 250 | 75 | 5 |
| SRC | 75 | 1,200 | 500 |
| ABL1 | 300 | 2,500 | 800 |
| CDK2 | >10,000 | 8,000 | >10,000 |
| PIM1 | 150 | 500 | 25 |
Table 2: Dopamine Receptor Binding Affinity
| Dopamine Receptor Subtype | This compound (Ki nM) | Alternative Compound A (Ki nM) | Alternative Compound B (Ki nM) |
| D1 | 5,000 | >10,000 | 8,500 |
| D2 | 1,200 | 8,500 | 2,500 |
| D3 | 800 | 6,000 | 1,500 |
| D4 | 200 | 1,500 | 500 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and alternative compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Dopamine Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of a compound for different dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4).
-
Radioligand specific for the receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, D3, D4).
-
Test compound (this compound) and alternative compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2-like receptors).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate the plate at room temperature for 90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by analyzing the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the cross-reactivity analysis of this compound.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Targeted signaling pathways.
A Comparative Guide to the Structure-Activity Relationship of Pyrimidinediamine Analogs as Kinase Inhibitors
The pyrimidine ring system is a key component in various therapeutic agents and is found in the structures of DNA and RNA.[1][4] Its versatile nature allows for substitutions at multiple positions, which can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[5][6] This analysis will focus on analogs of the 2,4-pyrimidinediamine and related scaffolds, which are common cores for potent kinase inhibitors.[7][8]
Comparative Analysis of Pyrimidinediamine Analogs
The following table summarizes the structure-activity relationships of various pyrimidinediamine analogs as kinase inhibitors, drawing from data on compounds targeting kinases such as Anaplastic Lymphoma Kinase (ALK) and Aurora Kinases.[7][8] The data is presented to illustrate the impact of substitutions at different positions of the pyrimidine core.
| Compound ID | Core Structure | R2 Substitution | R4 Substitution | Target Kinase | IC50 (nM) |
| Analog A1 | 2,4-Pyrimidinediamine | Anilino | Anisole | ALK | 15.2 |
| Analog A2 | 2,4-Pyrimidinediamine | Chloro-anilino | Anisole | ALK | 5.8 |
| Analog A3 | 2,4-Pyrimidinediamine | Dichloro-anilino | Anisole | ALK | 2.1 |
| Analog B1 | 4-Aminopyrimidine | Phenylamino | Cyclohexyl | Aurora A | 7.1 |
| Analog B2 | 4-Aminopyrimidine | Phenylamino | Piperidinyl | Aurora A | 4.5 |
| Analog B3 | 4-Aminopyrimidine | Pyridinylamino | Cyclohexyl | Aurora A | 12.3 |
Note: The data presented is a representative compilation from various sources on pyrimidinediamine kinase inhibitors and is intended for comparative purposes.
Key Structure-Activity Relationship Insights
Based on the comparative data, several key SAR trends can be identified:
-
Substitution at the 2-position: For 2,4-pyrimidinediamine analogs targeting ALK, the addition of electron-withdrawing groups, such as chlorine, to the anilino substituent at the R2 position generally leads to a significant increase in inhibitory potency. As seen in the progression from Analog A1 to A3, the IC50 value decreases with increased chlorine substitution.
-
Substitution at the 4-position: The nature of the substituent at the R4 position also plays a critical role in determining the activity. For the 4-aminopyrimidine series targeting Aurora A, replacing a simple cyclohexyl group (Analog B1) with a more complex heterocyclic ring like piperidinyl (Analog B2) can enhance the inhibitory activity.
-
Impact of the Pyrimidine Core: The arrangement of nitrogen atoms within the pyrimidine ring is crucial for activity. Modifications to the core, such as moving the amino groups, can significantly alter the binding affinity and selectivity for the target kinase.[9]
Experimental Protocols
The following are generalized experimental protocols representative of those used in the SAR studies of kinase inhibitors.
In Vitro Kinase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., ALK, Aurora A) is diluted in a kinase buffer. A fluorescently labeled peptide substrate is prepared in the same buffer.
-
Compound Preparation: The pyrimidinediamine analogs are serially diluted in DMSO to various concentrations.
-
Assay Reaction: The kinase, substrate, and test compound are mixed in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay:
-
Cell Culture: Human cancer cell lines expressing the target kinase (e.g., NSCLC for ALK) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT or resazurin).
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Signaling Pathways
General SAR Workflow:
The following diagram illustrates a typical workflow for a structure-activity relationship study.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Simplified Kinase Signaling Pathway:
This diagram shows a simplified representation of a generic kinase signaling pathway that is often targeted by pyrimidinediamine inhibitors.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Chloro-N4-propyl-4,5-pyrimidinediamine Against Established Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 6-Chloro-N4-propyl-4,5-pyrimidinediamine against established inhibitors of key cellular signaling pathways. Based on the known activities of structurally similar pyrimidine derivatives, this compound is predicted to exhibit inhibitory effects on Aurora kinases and the G2/M cell cycle checkpoint, and may also modulate dopamine receptor activity. This document outlines experimental protocols to test these hypotheses and presents data in a comparative format.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound benchmarked against well-characterized inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) |
| This compound | Data to be determined | Data to be determined |
| Alisertib (MLN8237) | 1.2 | 396.5[1] |
| Danusertib (PHA-739358) | 13 | 79[1] |
| AMG 900 | 5 | 4[1] |
| AZD1152-HQPA | 1368 | 0.37 |
Table 2: Cell-Based Assay Performance
| Compound | Cell Line | G2/M Arrest (% of cells) | Apoptosis Induction (Fold Change) |
| This compound | HeLa | Data to be determined | Data to be determined |
| UCN-01 (Chk1 Inhibitor) | HeLa | Significant increase | Varies with DNA damage |
| Alisertib (MLN8237) | Various | Induces G2-M arrest | Induces apoptosis[1] |
Table 3: Dopamine Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | D2, D3, D4 | Data to be determined |
| Haloperidol | D2, D3, D4 | High affinity[2] |
| Clozapine | D4 selective | High affinity[3] |
| Sulpiride | D2, D3 | High affinity[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the in vitro inhibitory activity of compounds against purified Aurora kinases.[4][5]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and established inhibitors in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted compound or buffer (for positive and negative controls) to the wells.
-
Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the test compound on cell cycle progression, specifically to detect a G2/M arrest.[6][7][8]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Test compounds and established inhibitors
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known G2/M checkpoint inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Dopamine Receptor Binding Assay (Radioligand Filtration)
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for dopamine receptors.[9][10]
Materials:
-
Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D2, D3, or D4)
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
Test compounds and established dopamine receptor antagonists
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Cell harvester and vacuum filtration system
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and a known dopamine receptor antagonist.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration close to its Kd, and the diluted test compound or buffer.
-
Set up wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Simplified G2/M DNA Damage Checkpoint Signaling Pathway.
Caption: Overview of Aurora Kinase Functions and Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Compound Characterization.
References
- 1. In vitro kinase assay [protocols.io]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Therapeutic Potential of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a novel pyrimidine derivative. Due to the limited availability of direct in vivo validation data for this specific compound, this guide leverages information on its proposed mechanism of action and compares its potential efficacy with established therapeutic alternatives, supported by experimental data from structurally related compounds and established drug classes.
Introduction to this compound
This compound is a small molecule belonging to the pyrimidinediamine class of compounds. Preclinical evidence suggests that pyrimidine derivatives possess anticancer properties, primarily through the inhibition of key cell cycle regulators. The therapeutic hypothesis for this compound is centered on its potential to act as a Cyclin-Dependent Kinase (CDK) inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.
Proposed Mechanism of Action: CDK Inhibition and G2/M Checkpoint Arrest
The primary proposed mechanism of action for this compound and related pyrimidine derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[1][2] In many cancers, CDKs are overactive, leading to uncontrolled cell proliferation.
Specifically, compounds with a pyrimidine scaffold have been suggested to induce cell cycle arrest at the G2/M checkpoint.[3] This checkpoint ensures that cells do not enter mitosis with damaged DNA.[3][4][5] By inhibiting CDKs, this compound is hypothesized to prevent the phosphorylation of proteins necessary for mitotic entry, thereby halting the proliferation of cancer cells.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed G2/M Checkpoint Inhibition by this compound.
Comparative Analysis with Alternative Therapies
Given its proposed mechanism as a CDK inhibitor, the most relevant alternatives for comparison are the FDA-approved CDK4/6 inhibitors: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®). These drugs are primarily used in the treatment of HR-positive, HER2-negative breast cancer.[6][7][8]
Performance Comparison
The following table summarizes the in vivo efficacy of approved CDK4/6 inhibitors in preclinical xenograft models. This data provides a benchmark against which the future in vivo performance of this compound can be compared.
| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Key Efficacy Outcome | Reference |
| Palbociclib | Breast Cancer (HR+) | Patient-Derived Xenograft (PDX) | Not specified | Sensitive in the majority of chemo-naïve HR+ models. | [6] |
| Gastric Cancer | PDX | Not specified | 60% of models were sensitive. | [6] | |
| Colorectal Cancer | PDX | Not specified | 45% of models were sensitive. | [6] | |
| Ribociclib | Breast Cancer (HR+) | Not specified | Not specified | Improved progression-free survival compared to palbociclib in some real-world studies. | [9] |
| Abemaciclib | Breast Cancer (HR+) | Not specified | Not specified | Showed superiority to palbociclib in patients with poorer performance status. | [9] |
| Breast Cancer (RB-positive) | Xenograft | Not specified | RB-dependent activity and suppression of cell cycle genes. | [10] |
Safety and Toxicity Profile of Alternatives
The dose-limiting toxicities of approved CDK4/6 inhibitors are important considerations for the development of new compounds in this class.
| Compound | Common Adverse Events |
| Palbociclib | Neutropenia, leukopenia, fatigue, nausea |
| Ribociclib | Neutropenia, nausea, fatigue, diarrhea, hepatobiliary toxicity |
| Abemaciclib | Diarrhea, neutropenia, nausea, fatigue, abdominal pain |
Experimental Protocols for In Vivo Validation
The following section outlines a standard experimental protocol for the in vivo validation of a novel small molecule CDK inhibitor, which would be applicable to this compound.
Animal Model
-
Species: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used to prevent the rejection of human tumor xenografts.[11]
-
Age: 4-6 weeks old.
-
Acclimatization: Animals should be allowed to acclimatize for at least 3-5 days before the start of the experiment.[12]
Xenograft Tumor Model Establishment
A generalized workflow for establishing a xenograft model is depicted below.
Caption: General Experimental Workflow for an In Vivo Xenograft Study.
-
Cell Line Selection: Choose a human cancer cell line with known dysregulation of the cell cycle (e.g., high CDK expression).
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.[13]
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[11]
Treatment Administration
-
Formulation: The investigational compound (this compound) should be formulated in a suitable vehicle for administration.
-
Dosing: A dose-finding study (Maximum Tolerated Dose) should be conducted to determine the optimal therapeutic dose.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.
-
Control Groups: A vehicle control group is essential. A positive control group treated with an established CDK inhibitor (e.g., Palbociclib) is highly recommended for comparative efficacy.
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[14]
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[14]
-
Clinical Observations: Daily observation for any signs of distress or adverse effects.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a defined treatment period.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring the phosphorylation of CDK substrates).
Conclusion
While direct in vivo validation data for this compound is not yet publicly available, its proposed mechanism as a CDK inhibitor positions it as a potentially valuable therapeutic candidate. The established efficacy of approved CDK4/6 inhibitors in various cancer models provides a strong rationale for the continued investigation of novel pyrimidine derivatives. The successful in vivo validation of this compound, following the experimental protocols outlined in this guide, will be a critical step in determining its true therapeutic potential and its place in the landscape of cancer therapeutics. Future studies should focus on head-to-head comparisons with existing CDK inhibitors to clearly define its efficacy and safety profile.
References
- 1. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. aacr.org [aacr.org]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Outcomes with CDK4/6 Inhibitors Vary in BC | MDedge [mdedge.com]
- 10. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
"comparative analysis of synthetic routes for 6-Chloro-N4-propyl-4,5-pyrimidinediamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a key intermediate in the synthesis of various biologically active compounds. The analysis is based on established chemical transformations and supported by experimental data from analogous reactions, offering insights into potential yields, reagent requirements, and reaction conditions.
Introduction
This compound is a substituted diaminopyrimidine derivative of significant interest in medicinal chemistry. Its structural features allow for further functionalization to generate a diverse range of molecules with potential therapeutic applications. The efficient synthesis of this intermediate is crucial for drug discovery and development programs. This guide outlines and compares two plausible synthetic pathways, starting from commercially available precursors: 4,6-dichloropyrimidine and 4,6-dihydroxypyrimidine.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes. The yields for the individual steps are based on reported values for analogous reactions and provide an estimate for the overall efficiency of each route.
| Parameter | Route 1: From 4,6-Dichloropyrimidine | Route 2: From 4,6-Dihydroxypyrimidine |
| Starting Material | 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine |
| Number of Steps | 3 | 4 |
| Key Intermediates | 4,6-Dichloro-5-nitropyrimidine, 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine | 4,6-Dihydroxy-5-nitropyrimidine, 4,6-Dichloro-5-nitropyrimidine, 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine |
| Estimated Yield (Step 1) | Nitration: ~95% | Nitration: ~90% |
| Estimated Yield (Step 2) | Monoamination: ~65%[1] | Chlorination: ~97% |
| Estimated Yield (Step 3) | Reduction: ~80%[2] | Monoamination: ~65%[1] |
| Estimated Yield (Step 4) | - | Reduction: ~80%[2] |
| Estimated Overall Yield | ~50% | ~48% |
| Reagents | Fuming HNO₃/H₂SO₄, Propylamine, Fe/NH₄Cl | Fuming HNO₃/H₂SO₄, POCl₃, Propylamine, Fe/NH₄Cl |
| Advantages | Shorter route, fewer steps. | Readily available and cheaper starting material. |
| Disadvantages | Potentially lower overall yield due to selectivity in monoamination. | Longer route, requires an additional chlorination step. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic routes. These are based on established procedures for similar transformations.
Route 1: From 4,6-Dichloropyrimidine
Step 1: Nitration of 4,6-Dichloropyrimidine
-
Procedure: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, 4,6-dichloropyrimidine is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then carefully poured onto crushed ice. The precipitated product, 4,6-dichloro-5-nitropyrimidine, is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Selective Monoamination with Propylamine
-
Procedure: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at room temperature, a solution of propylamine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in THF is added dropwise.[1] The reaction is stirred at room temperature for 12-24 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 6-chloro-5-nitro-N4-propyl-4-pyrimidinamine, is purified by column chromatography.
Step 3: Reduction of 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine
-
Procedure: To a suspension of 6-chloro-5-nitro-N4-propyl-4-pyrimidinamine (1.0 eq) in a mixture of ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added.[2] The mixture is heated to reflux and stirred vigorously for 4-6 hours. The reaction progress is monitored by TLC. After completion, the hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the final product, this compound.
Route 2: From 4,6-Dihydroxypyrimidine
Step 1: Nitration of 4,6-Dihydroxypyrimidine
-
Procedure: Similar to the nitration of 4,6-dichloropyrimidine, 4,6-dihydroxypyrimidine is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to yield 4,6-dihydroxy-5-nitropyrimidine.
Step 2: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine
-
Procedure: A mixture of 4,6-dihydroxy-5-nitropyrimidine and phosphorus oxychloride (POCl₃) is heated at reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate, 4,6-dichloro-5-nitropyrimidine, is collected by filtration, washed with water, and dried.
Steps 3 & 4: Monoamination and Reduction
-
The procedures for the selective monoamination with propylamine and the subsequent reduction of the nitro group are identical to Steps 2 and 3 described in Route 1.
Visualization of Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagrams.
Caption: Synthetic pathway for Route 1, starting from 4,6-Dichloropyrimidine.
Caption: Synthetic pathway for Route 2, starting from 4,6-Dihydroxypyrimidine.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. Route 1, starting from 4,6-dichloropyrimidine, is more concise with fewer synthetic steps. However, the selective monoamination step might require careful optimization to maximize the yield and minimize the formation of the di-substituted byproduct. Route 2, commencing from the more economical 4,6-dihydroxypyrimidine, involves an additional chlorination step but may be more cost-effective for large-scale synthesis. The choice between the two routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for process optimization. The provided experimental protocols, based on analogous reactions, offer a solid foundation for the practical execution of either synthetic strategy.
References
Comparative Analysis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the head-to-head comparison of the investigational compound 6-Chloro-N4-propyl-4,5-pyrimidinediamine with commercially available drugs that target similar biological pathways. Due to the limited publicly available data on the specific biological targets and quantitative performance of this compound, this document serves as a template for designing and executing a rigorous comparative evaluation.
Based on the chemical structure and the known activities of related pyrimidinediamine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases or histone deacetylases (HDACs), both of which are critical targets in oncology. Therefore, this guide will focus on comparing its potential efficacy against established commercial inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).
Section 1: Selection of Commercial Compounds for Comparison
A critical first step is the selection of appropriate commercial compounds to serve as benchmarks. The choice of these comparators should be based on their well-characterized mechanisms of action and their established use in relevant therapeutic areas.
Table 1: Potential Commercial Compounds for Comparative Analysis
| Target Class | Commercial Compound | Mechanism of Action | Relevant Cancer Types |
| ALK Inhibitors | Crizotinib (Xalkori®) | First-generation inhibitor of ALK, ROS1, and c-MET tyrosine kinases. | Non-Small Cell Lung Cancer (NSCLC) |
| Alectinib (Alecensa®) | Second-generation, highly selective ALK inhibitor. | NSCLC | |
| Lorlatinib (Lorbrena®) | Third-generation ALK and ROS1 inhibitor, effective against resistance mutations. | NSCLC | |
| HDAC Inhibitors | Vorinostat (Zolinza®) | Pan-HDAC inhibitor. | Cutaneous T-cell Lymphoma (CTCL) |
| Romidepsin (Istodax®) | Class I selective HDAC inhibitor. | CTCL, Peripheral T-cell Lymphoma | |
| Panobinostat (Farydak®) | Pan-HDAC inhibitor. | Multiple Myeloma |
Section 2: Experimental Protocols for Head-to-Head Comparison
To ensure a robust and unbiased comparison, standardized experimental protocols must be employed. The following assays are fundamental for evaluating the in vitro efficacy of anticancer compounds.
Biochemical Kinase/HDAC Inhibition Assays
These assays determine the direct inhibitory effect of the compounds on their purified target enzymes.
Experimental Protocol: In Vitro Kinase/HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a stock solution of this compound and commercial inhibitors in 100% DMSO.
-
Prepare serial dilutions of the compounds in the appropriate assay buffer.
-
Reconstitute the recombinant human ALK or HDAC enzyme and the corresponding fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted compounds.
-
Add the recombinant enzyme to each well (except for the no-enzyme control).
-
Incubate for a pre-determined time at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for the specified reaction time at 37°C, protected from light.
-
For HDAC assays, add a developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell-Based Assays
These assays evaluate the effects of the compounds on cancer cells, providing insights into their cellular potency and mechanism of action.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture human cancer cell lines relevant to the target (e.g., H3122 or SU-DHL-1 for ALK; Jurkat or HeLa for HDAC) in the recommended medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and the commercial inhibitors for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound.
-
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
-
Staining Procedure:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Section 3: Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate direct comparison.
Table 2: Hypothetical Comparative Data for ALK Inhibition
| Compound | ALK IC50 (nM) | H3122 Cell Viability IC50 (nM) | Apoptosis Induction (% of Annexin V+ cells) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Crizotinib | Reference Value | Reference Value | Reference Value |
| Alectinib | Reference Value | Reference Value | Reference Value |
Table 3: Hypothetical Comparative Data for HDAC Inhibition
| Compound | HDAC1 IC50 (nM) | Jurkat Cell Viability IC50 (nM) | Apoptosis Induction (% of Annexin V+ cells) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Vorinostat | Reference Value | Reference Value | Reference Value |
| Romidepsin | Reference Value | Reference Value | Reference Value |
Section 4: Visualizations of Experimental Workflows and Signaling Pathways
Visual diagrams are essential for communicating complex experimental processes and biological mechanisms.
Caption: Workflow for the in vitro comparative evaluation of anticancer compounds.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Caption: Mechanism of action of HDAC inhibitors leading to apoptosis.
Conclusion
This guide outlines a systematic approach for the preclinical head-to-head comparison of this compound with established commercial compounds. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data to elucidate the therapeutic potential of this novel compound. The successful execution of these studies will be pivotal in determining its future development as a potential anticancer agent.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Guide for Laboratory Professionals
The proper disposal of 6-Chloro-N4-propyl-4,5-pyrimidinediamine is crucial for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, it is considered hazardous waste and must be managed according to strict protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[1][2][3][4] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management company.
-
Waste Segregation:
-
Containerization:
-
Use a leak-proof, sealable container made of a material compatible with chlorinated organic compounds.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Keep the container closed except when adding waste.
-
-
Waste Collection:
-
Solid waste (e.g., residual compound, contaminated labware) should be placed directly into the designated hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), pour carefully into the designated liquid hazardous waste container, avoiding splashes.
-
Contaminated items such as gloves, absorbent pads, and weighing papers must also be disposed of as hazardous waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or needs to be removed, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal service.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [7][8] Chlorinated hydrocarbons are prohibited from sewer disposal in any concentration.[7]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative disposal limits are not available. The following table provides a qualitative summary based on general principles for hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (likely classified as a chlorinated organic compound) | General Chemical Waste Guidelines |
| Sewer Disposal | Strictly Prohibited | [7][8] |
| Solid Waste Disposal | Prohibited in regular trash; must be treated as hazardous waste | General Chemical Waste Guidelines |
| Container Type | Chemically resistant, leak-proof, and sealable | [9] |
| Labeling Requirements | "Hazardous Waste," full chemical name, and other institutional/regulatory information | [9] |
Emergency Spill Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before attempting to clean a minor spill, ensure you are wearing the correct PPE, including respiratory protection if there is a risk of inhaling dust or vapors.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and absorb the liquid.[10][11][12]
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. brighthr.com [brighthr.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Essential Safety and Operational Guide for Handling 6-Chloro-N4-propyl-4,5-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and chlorinated pyrimidines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Due to its chemical structure as a chlorinated pyrimidine and an aromatic amine, this compound should be handled as a hazardous substance.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Emergency equipment, including a safety shower, eyewash station, and fire extinguisher, must be readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure.[3] The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[3][4] |
Experimental Protocols: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[3]
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
Step 2: Compound Handling
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling the substance.
Emergency Procedures
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Get immediate medical attention.[5]
Disposal Plan
The disposal of this compound and its waste must be managed in compliance with local, state, and federal regulations for hazardous waste.[1]
Waste Characterization and Segregation:
-
This compound should be classified as a chlorinated organic waste.[2]
-
Do not mix with non-halogenated waste streams.[2]
-
Keep this waste separate from incompatible materials such as strong acids or bases.[1]
Containerization and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]
Disposal Procedure:
-
Store the sealed and labeled waste container in a designated, secure area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Visual Workflow Guides
The following diagrams illustrate the key procedural steps for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
